N3-PEG16-Hydrazide
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h1-34,36H2,(H,39,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYRHQCMPXCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71N5O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N3-PEG16-Hydrazide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N3-PEG16-Hydrazide, a heterobifunctional polyethylene glycol (PEG) linker. We will delve into its chemical structure, core properties, synthesis, and key applications, with a focus on detailed experimental protocols to facilitate its integration into research and development workflows.
Core Concepts: Understanding this compound
This compound is a monodisperse PEG derivative, which ensures a precise molecular weight and a defined spacer length, critical for reproducible bioconjugation.[1] It is a prime example of a heterobifunctional linker, featuring two distinct reactive groups at either end of a 16-unit hydrophilic PEG spacer.[2]
-
Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of highly efficient, specific, and biocompatible reactions.[2] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with molecules bearing an alkyne or a strained cyclooctyne group.[]
-
Hydrazide Group (-C(O)NHNH₂): The hydrazide moiety is a potent nucleophile that chemoselectively reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone bonds.[2] This reaction is particularly useful for conjugating molecules to glycoproteins (after periodate oxidation of their sugar moieties) or to proteins engineered to contain carbonyl groups.
-
PEG16 Spacer: The 16-unit polyethylene glycol chain imparts increased hydrophilicity and solubility to the molecule and its conjugates. This biocompatible spacer can improve the pharmacokinetic profile of therapeutic conjugates and provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.
Chemical Structure and Properties
The unique structure of this compound allows for sequential and controlled conjugation strategies, making it a versatile tool in the construction of complex biomolecules.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₆₇N₅O₁₇ | |
| Molecular Weight | 833.94 g/mol | |
| Appearance | White Solid or Colorless Liquid/Viscous Liquid | |
| Purity | >95% or >97% | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | Store at 4°C or -18°C for long-term storage |
Synthesis Pathway
The synthesis of a heterobifunctional PEG like this compound involves the selective modification of the terminal hydroxyl groups of a PEG diol. A plausible multi-step synthetic route is outlined below.
Caption: Plausible synthetic pathway for this compound.
Applications in Research and Drug Development
The dual reactivity of this compound makes it a powerful tool for sophisticated bioconjugation, enabling two distinct and orthogonal modification strategies.
-
Antibody-Drug Conjugates (ADCs): this compound is a versatile linker for creating ADCs. The hydrazide can react with a carbonyl-containing cytotoxic drug, and the azide can then "click" the drug-linker complex onto an alkyne-modified antibody.
-
Protein and Peptide Functionalization: It allows for the site-specific modification of proteins and peptides to introduce various functionalities, aiding in the study of their function and the development of protein-based therapeutics.
-
Glycoconjugate Research: The specific reactivity of the hydrazide group with aldehydes makes it invaluable for studying oligosaccharides and their conjugates. Aldehydes can be generated on sugar residues by mild periodate oxidation, allowing for specific labeling.
-
Oligonucleotide and sgRNA Labeling: This linker can be used to attach tracking dyes or other molecules to oligonucleotides for research applications.
Experimental Protocols
The following are representative protocols for the two primary reaction types involving this compound: hydrazone ligation and a subsequent click chemistry reaction. These protocols are based on established methods for similar PEG linkers and should be optimized for specific applications.
Protocol 1: Hydrazone Ligation to an Aldehyde-Containing Protein
This protocol describes the conjugation of this compound to a protein (e.g., an antibody) that has been modified to present aldehyde groups, for instance, through the oxidation of its carbohydrate moieties.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, 150 mM NaCl, pH 5.5)
-
Aniline (optional catalyst)
-
Quenching solution (e.g., 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Methodology:
-
Preparation of Reactants:
-
Ensure the aldehyde-modified protein is buffer-exchanged into the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in the same buffer or a compatible solvent like DMSO.
-
If using a catalyst, prepare a fresh stock solution of aniline.
-
-
Conjugation Reaction:
-
Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.
-
If used, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Optimal reaction time should be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted aldehyde groups by adding a quenching solution and incubating for 30 minutes.
-
Purify the resulting N₃-PEG16-Protein conjugate using an SEC column (e.g., Superdex 200) to remove excess reagents.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like MALDI-TOF or ESI-MS to determine the number of PEG linkers attached per protein molecule.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing payload (e.g., a therapeutic small molecule or a fluorescent dye).
Materials:
-
N₃-PEG16-Protein conjugate (from Protocol 1) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing payload molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Purification system (e.g., SEC or dialysis)
Methodology:
-
Preparation of Reactants:
-
Dissolve the N₃-PEG16-Protein conjugate in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the alkyne-payload in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate.
-
-
Click Reaction:
-
Add a 5-10 fold molar excess of the alkyne-payload to the protein conjugate solution.
-
In a separate tube, premix CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the premixed copper/ligand solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and copper catalyst.
-
Characterize the final product for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.
-
Bioconjugation Workflow Visualization
The dual functionalities of this compound enable a powerful two-step, orthogonal conjugation workflow, which is particularly advantageous for the modular synthesis of complex molecules like ADCs.
Caption: Orthogonal bioconjugation workflow using this compound.
References
The Core Function of Heterobifunctional PEG Linkers: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and targeted therapeutics, precision and control are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, providing a molecular bridge that connects two different chemical entities with high specificity and stability. These linkers are central to the design of advanced drug delivery systems, diagnostics, and research reagents. Their unique architecture, featuring a flexible, biocompatible PEG spacer flanked by two distinct reactive functional groups, allows for the controlled and sequential conjugation of diverse molecules such as antibodies, peptides, small molecule drugs, and fluorescent probes.[1]
This technical guide provides a comprehensive exploration of the function of heterobifunctional PEG linkers, detailing their impact on the physicochemical and pharmacological properties of bioconjugates. We present quantitative data to inform linker selection, detailed experimental protocols for key bioconjugation strategies, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their application.
Core Principles and Advantages
A heterobifunctional PEG linker's fundamental structure is X-PEG-Y, where X and Y represent two different reactive functional groups.[1] This dual-reactivity is the cornerstone of their utility, enabling the precise and stable attachment of two distinct molecules. The PEG component itself imparts several advantageous properties to the resulting bioconjugate:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments, mitigating aggregation and enhancing stability.[1]
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecules, reducing their recognition by the immune system and minimizing potential immunogenic responses.[1]
-
Precise Spatial Control: The defined length of the PEG spacer allows for precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity.
Data Presentation: Quantitative Impact of PEG Linkers
The choice of linker, particularly its length, can significantly influence the therapeutic efficacy of a bioconjugate. The following tables summarize quantitative data from preclinical studies on antibody-drug conjugates (ADCs), illustrating the impact of PEG linker length on key pharmacokinetic and efficacy parameters.
| Linker Type | Plasma Half-Life (hours) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated | 19.6 min (in mice) | ~1 | 11 | [2] |
| 4 kDa PEG | 49 min (in mice) | ~6.5 | 35-45 | |
| 10 kDa PEG | 219.5 min (in mice) | ~22.5 | 75-85 |
| PEG Linker Length | In Vitro Potency (IC50, ng/mL) | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| PEG2 | 10 | 1.5 | 40 | |
| PEG4 | 12 | 1.2 | 55 | |
| PEG8 | 25 | 0.8 | 75 | |
| PEG12 | 30 | 0.7 | 80 | |
| PEG24 | 45 | 0.6 | 85 |
Experimental Protocols
The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using an NHS-Ester-PEG-Maleimide Linker
This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG-Maleimide linker
-
Sulfhydryl-containing molecule
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Desalting columns
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Antibody Modification with the Linker:
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature.
-
Prepare a stock solution of the linker in DMSO or DMF (e.g., 10-20 mM).
-
Add the linker stock solution to the antibody solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation of the Sulfhydryl-Containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the antibody is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a sulfhydryl-containing reagent to react with any unreacted maleimide groups.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.
-
Protocol 2: Antibody Conjugation via Click Chemistry using a DBCO-PEG-NHS Ester Linker
This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG-NHS Ester linker
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Labeling with DBCO-PEG-NHS Ester:
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.
-
Prepare a 10 mM stock solution of the linker in DMSO or DMF.
-
Add the linker stock solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.
-
Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.
-
-
Click Chemistry Reaction:
-
Add the azide-containing molecule to the purified DBCO-labeled antibody. A 2- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
-
Protocol 3: Characterization of Antibody-Drug Conjugates by HPLC
Reverse-Phase HPLC (RP-HPLC) for Drug-to-Antibody Ratio (DAR) Determination:
This method is used to separate and quantify the different drug-loaded species of an ADC after reduction of the interchain disulfide bonds.
Procedure:
-
Sample Preparation:
-
Reduce the ADC sample by incubating with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Dilute the reduced ADC to a final concentration of approximately 1 mg/mL in a suitable buffer.
-
-
HPLC Analysis:
-
Column: C4 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Elevated temperature (e.g., 80°C) may be required for better peak shape.
-
Detection: UV absorbance at 280 nm and a wavelength corresponding to the absorbance maximum of the drug.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light and heavy chains and the drug-conjugated chains.
-
Calculate the average DAR based on the relative peak areas and the known number of conjugation sites.
-
Mandatory Visualizations
References
An In-depth Technical Guide to the Synthesis and Purification of N3-PEG16-Hydrazide
This technical guide provides a comprehensive overview of the synthesis and purification methods for N3-PEG16-Hydrazide, a heterobifunctional PEG linker crucial for advancements in bioconjugation and drug delivery. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with an azide group at one terminus and a hydrazide group at the other, connected by a 16-unit PEG chain. This unique structure allows for orthogonal "click" chemistry and hydrazone ligation, making it a versatile tool in bioconjugation. The azide group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, while the hydrazide group selectively reacts with carbonyl compounds like aldehydes and ketones to form stable hydrazone bonds. The hydrophilic and biocompatible PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecules.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final product. A plausible and commonly employed synthetic route starts from PEG16-diol and proceeds through several key intermediates.[1]
Synthetic Workflow
The overall synthetic workflow can be visualized as a four-step process:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of heterobifunctional PEGs and should be adapted and optimized for specific laboratory conditions.
Step 1: Monotosylation of PEG16-diol
This step selectively activates one hydroxyl group of the PEG-diol.
-
Materials:
-
PEG16-diol
-
Tosyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve PEG16-diol (1 equivalent) in a minimal amount of dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in dry pyridine to the cooled PEG solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N3-PEG16-OTs.
-
Step 2: Azidation of N3-PEG16-OTs
The tosyl group is displaced by an azide group.
-
Materials:
-
N3-PEG16-OTs
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N3-PEG16-OTs (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Cool the mixture to room temperature and add water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N3-PEG16-OH.
-
Step 3: Oxidation of N3-PEG16-OH to N3-PEG16-COOH
The terminal hydroxyl group is oxidized to a carboxylic acid.
-
Materials:
-
N3-PEG16-OH
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/NaOCl)
-
Acetone
-
Isopropanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using Jones reagent):
-
Dissolve N3-PEG16-OH (1 equivalent) in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain N3-PEG16-COOH.
-
Step 4: Hydrazinolysis of N3-PEG16-COOH
The carboxylic acid is converted to a hydrazide.
-
Materials:
-
N3-PEG16-COOH
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or another suitable solvent
-
-
Procedure:
-
Dissolve N3-PEG16-COOH (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Purification is a critical step to ensure the high purity of the final product, which is essential for its application in bioconjugation. A combination of chromatographic techniques is often employed.
Purification Workflow
The purification process typically involves a primary chromatographic step followed by analytical verification.
Caption: Purification workflow for this compound.
Purification Protocols
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying heterobifunctional PEGs based on their hydrophobicity.
-
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
C18 or C8 preparative column.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Equilibrate the preparative RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the conjugated molecule has a chromophore). Since PEG itself lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for accurate detection.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Analytical Verification
The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.
-
Analytical RP-HPLC: Use an analytical C18 column and a similar gradient as the preparative method to assess the purity.
-
Mass Spectrometry (MS): Confirm the identity of the product by determining its molecular weight.
Data Presentation
Quantitative data related to the synthesis and characterization of this compound are summarized below.
| Parameter | Expected Value |
| Molecular Formula | C₃₅H₆₉N₅O₁₇ |
| Molecular Weight | 835.95 g/mol |
| Purity (by HPLC) | >95% |
| Appearance | White solid or viscous oil |
| Synthesis Step | Key Reagents | Typical Reaction Time |
| Monotosylation | PEG16-diol, Tosyl chloride, Pyridine | 12-16 hours |
| Azidation | N3-PEG16-OTs, Sodium azide, DMF | 12-16 hours |
| Oxidation | N3-PEG16-OH, Jones reagent, Acetone | 2-4 hours |
| Hydrazinolysis | N3-PEG16-COOH, Hydrazine hydrate, Ethanol | 4-6 hours |
| Purification Method | Column Type | Mobile Phase System | Detection Method |
| RP-HPLC | C18 or C8 | Water/Acetonitrile with 0.1% TFA | ELSD, CAD, MS |
| SEC-HPLC | SEC Column | Aqueous buffer (e.g., phosphate buffered saline) | RI, ELSD |
Conclusion
The synthesis and purification of this compound require a systematic approach involving multiple synthetic steps and rigorous purification. The protocols and data presented in this guide provide a solid foundation for researchers to produce high-purity this compound for their bioconjugation needs. The versatility of this linker will continue to drive innovation in the fields of drug delivery, diagnostics, and materials science.
References
solubility and stability of N3-PEG16-Hydrazide in aqueous buffers
An In-depth Technical Guide to the Solubility and Stability of N3-PEG16-Hydrazide in Aqueous Buffers
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional linker crucial in bioconjugation and drug delivery. Understanding these properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule.
Introduction to this compound
This compound is a chemical tool featuring a terminal azide (N3) group and a hydrazide (-CONHNH2) moiety, separated by a 16-unit polyethylene glycol (PEG) spacer. The azide group facilitates "click" chemistry reactions with alkyne- or cyclooctyne-containing molecules, offering a highly efficient and specific conjugation method.[1] The hydrazide group readily reacts with carbonyl compounds like aldehydes and ketones to form hydrazone linkages.[1][2] The hydrophilic PEG chain enhances aqueous solubility, improves biocompatibility, and can increase the in vivo circulation time of the conjugated molecule.[1][3]
Caption: Chemical structure and reactivity of this compound.
Solubility Profile
The solubility of this compound is a critical factor for its handling and application in various experimental settings. The presence of the 16-unit PEG chain imparts significant hydrophilicity, rendering it soluble in a range of aqueous and organic solvents.
Table 1: Solubility of Azide-PEG-Hydrazide Compounds
| Solvent | Reported Solubility | Reference |
| Water | ~10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| Methylene Chloride | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Tetrahydrofuran (THF) | Soluble |
Note: The solubility is influenced by temperature and the specific buffer conditions (pH, ionic strength). It is recommended to empirically determine the solubility for your specific application.
Stability Profile
The stability of this compound is crucial for its storage and the integrity of its subsequent bioconjugates. The primary points of potential instability are the hydrazide group and the resulting hydrazone bond formed after conjugation.
3.1. Chemical Stability
The hydrazide group can undergo hydrolysis, particularly under acidic conditions. The azide group is generally stable but can be reduced to an amine in the presence of strong reducing agents like dithiothreitol (DTT).
The stability of the hydrazone bond formed upon reaction with a carbonyl group is highly pH-dependent. Acylhydrazones, such as those formed from this compound, are generally stable at neutral pH (around 7.0-8.0) but are susceptible to hydrolysis under acidic conditions. The half-lives of such conjugates can range from hours to hundreds of days, with increased stability observed closer to neutral pH.
Table 2: General Stability of Hydrazone Bonds at Different pH Values
| pH Range | Stability | Remarks |
| Acidic (pH < 6) | Labile | Hydrolysis of the hydrazone bond is accelerated. |
| Neutral (pH 7-8) | Relatively Stable | Suitable for many in vitro and in vivo applications. |
| Basic (pH > 8) | Stable | The hydrazone bond is generally stable at basic pH. |
3.2. Enzymatic Stability
The polyethylene glycol (PEG) backbone of this compound is generally considered resistant to enzymatic degradation. For conjugated molecules, the primary mechanism of cleavage in biological systems is expected to be pH-mediated hydrolysis within acidic intracellular compartments (e.g., endosomes, lysosomes) rather than direct enzymatic cleavage of the hydrazone bond.
3.3. Storage and Handling
For optimal stability, this compound should be stored at -20°C in a desiccated environment. It is recommended to prepare solutions fresh before use to avoid degradation from repeated freeze-thaw cycles. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent such as DMSO or DMF and stored at -20°C.
Caption: Storage and handling recommendations for this compound.
Experimental Protocols
4.1. Protocol for Determining Aqueous Solubility (Equilibrium Solubility Method)
This method determines the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, MES, acetate)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or ELSD)
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) and shake until equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility.
Caption: Workflow for determining aqueous solubility.
4.2. Protocol for Assessing Hydrolytic Stability of a Hydrazone Conjugate
This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of a hydrazone-linked conjugate of this compound over time at different pH values.
Materials:
-
Purified hydrazone conjugate of this compound
-
Aqueous buffers with different pH values (e.g., pH 5.0, pH 7.4)
-
Thermostatic incubator (e.g., 37°C)
-
RP-HPLC system with a UV detector
-
Quenching solution (if necessary, e.g., a basic solution to stop acid-catalyzed hydrolysis)
Procedure:
-
Prepare solutions of the hydrazone conjugate at a known concentration in the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the hydrolysis reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC. The method should be able to separate the intact conjugate from its degradation products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time for each pH condition.
-
Determine the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.
Caption: Workflow for assessing hydrolytic stability.
References
An In-depth Technical Guide to the Physicochemical Properties of Monodisperse PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of monodisperse Poly(ethylene glycol) (PEG) linkers. These linkers are of paramount importance in the field of drug development, particularly in the design and synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details their fundamental characteristics, methods for their analysis, and their impact on the performance of bioconjugates.
Introduction to Monodisperse PEG Linkers
Monodisperse PEG linkers are pure compounds characterized by a single, defined molecular weight, in contrast to traditional polydisperse PEGs which consist of a mixture of molecules with a range of molecular weights.[1][2][] This homogeneity is a critical attribute, as it ensures batch-to-batch consistency and predictable behavior of the resulting PEGylated molecules.[] The fundamental properties of these linkers, including their high water solubility, biocompatibility, and low immunogenicity, make them ideal for a wide range of bioconjugation applications.[5]
The use of monodisperse PEG linkers in drug development offers several advantages. They can enhance the solubility and stability of hydrophobic drugs, increase the in vivo half-life of biologics by increasing their hydrodynamic volume, and act as flexible spacers to overcome steric hindrance.
Core Physicochemical Properties
The utility of monodisperse PEG linkers stems from their distinct physicochemical properties. These properties are summarized below and detailed in the subsequent sections.
Molecular Weight and Polydispersity
A defining characteristic of monodisperse PEG linkers is their single molecular weight, which translates to a polydispersity index (PDI) of 1. The PDI is a measure of the uniformity of molecular weights in a polymer sample. This is in stark contrast to polydisperse PEGs, which typically have a PDI greater than 1.01. The precise molecular weight of monodisperse PEGs allows for the creation of homogeneous bioconjugates with consistent pharmacological profiles.
Table 1: Molecular Weight of Example Monodisperse PEG Linkers
| Linker Name | Number of PEG Units | Molecular Weight ( g/mol ) |
| N3-PEG1-OH | 1 | Not specified |
| N3-PEG2-OH | 2 | Not specified |
| N3-PEG3-OH | 3 | Not specified |
| N3-PEG4-OH | 4 | Not specified |
| N3-PEG1-NH2 | 1 | 130.15 |
| N3-PEG2-NH2 | 2 | 174.2 |
| N3-PEG3-NH2 | 3 | 218.25 |
| N3-PEG4-NH2 | 4 | 262.31 |
| N3-PEG1-COOH | 1 | 159.15 |
| N3-PEG2-COOH | 2 | 203.19 |
| N3-PEG3-COOH | 3 | 247.3 |
| N3-PEG4-COOH | 4 | 291.301 |
Source: Data compiled from commercially available linker specifications.
Size and Hydrodynamic Radius
The hydrodynamic radius (Rh) of a molecule is the effective radius it has in solution. For PEG linkers, this property is crucial as it directly impacts the in vivo circulation time of the conjugated drug. An increased hydrodynamic radius reduces renal clearance, thereby extending the drug's half-life. While specific data for short monodisperse PEG linkers is limited, the hydrodynamic radius of PEG polymers increases with molecular weight.
Table 2: Estimated Hydrodynamic Radii of PEGs
| Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| 12 | 5.416 ± 0.284 |
| 20 (linear) | 7.36 ± 0.199 |
| 20 (four-arm) | 6.827 ± 0.088 |
| 30 | 8.616 ± 0.273 |
| 40 (linear) | 9.580 ± 0.354 |
| 40 (four-arm) | 9.251 ± 0.398 |
| 60 (two-arm) | 10.373 ± 0.115 |
Note: This data is for polydisperse PEGs and serves as an estimation for monodisperse PEGs of similar molecular weight. The hydrodynamic radius can be influenced by the polymer's structure (linear vs. branched).
Solubility
Monodisperse PEG linkers exhibit excellent solubility in aqueous solutions due to the ability of the ethylene oxide units to form hydrogen bonds with water molecules. They are also soluble in a variety of organic solvents, which facilitates their use in diverse chemical conjugation reactions.
Table 3: Qualitative Solubility of PEG Linkers
| Solvent | Solubility |
| Water / Aqueous Buffers | Highly Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Toluene | Less Soluble |
| Diethyl ether | Insoluble |
Source: Compiled from various sources describing PEG solubility.
Experimental Protocols for Characterization
The precise characterization of monodisperse PEG linkers and their conjugates is essential for quality control and regulatory approval. The following sections detail the methodologies for key analytical techniques.
Size Exclusion Chromatography (SEC)
Purpose: To determine the molecular weight, purity, and presence of aggregates in PEGylated proteins.
Methodology:
-
System Preparation: An HPLC system equipped with a size-exclusion column (e.g., silica-based with a suitable pore size) and a UV detector is used. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: The PEG linker or PEGylated protein is dissolved in the mobile phase to a known concentration.
-
Injection and Separation: A specific volume of the sample is injected onto the column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Molecules are separated based on their hydrodynamic volume; larger molecules elute first.
-
Detection: The eluting molecules are detected by UV absorbance (typically at 280 nm for proteins).
-
Data Analysis: The retention time of the sample is compared to that of molecular weight standards to estimate the molecular weight. The peak area is used to determine the purity and quantify the percentage of aggregates.
Dynamic Light Scattering (DLS)
Purpose: To measure the hydrodynamic radius and size distribution of PEG linkers and their conjugates in solution.
Methodology:
-
Sample Preparation: A solution of the PEG linker or PEGylated molecule is prepared in a suitable solvent (e.g., filtered deionized water or buffer) and filtered to remove dust and other particulates.
-
Instrument Setup: A DLS instrument, which includes a laser, a sample cell, a detector, and a correlator, is used. The sample is placed in the instrument, and the temperature is allowed to equilibrate.
-
Measurement: The sample is illuminated by the laser, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity are measured over time. These fluctuations are caused by the Brownian motion of the molecules in the solution.
-
Data Analysis: The correlator analyzes the intensity fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient of the molecules. The hydrodynamic radius is then determined using the Stokes-Einstein equation. The polydispersity index (PDI) obtained from DLS provides information on the width of the size distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure, purity, and integrity of the terminal functional groups of monodisperse PEG linkers.
Methodology:
-
Sample Preparation: The monodisperse PEG linker is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed. The characteristic repeating ethylene oxide protons appear around 3.6 ppm. The signals corresponding to the terminal functional groups are identified to confirm their presence and integrity. The integration of the terminal group protons relative to the PEG backbone protons can be used to confirm the molecular weight.
-
¹³C NMR: The chemical shifts of the carbon signals provide further confirmation of the structure. The main PEG backbone carbon signal is typically observed around 70 ppm.
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to monodisperse PEG linkers.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) development.
References
The Tale of Two Clicks: An In-depth Technical Guide to Azide Reactivity in Copper-Catalyzed vs. Strain-Promoted Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the landscape of bioconjugation, chemical biology, and drug development. At the heart of this powerful chemical toolkit lies the azide functional group, a small, stable, and bioorthogonal handle that participates in highly efficient and specific ligation reactions. Two of the most prominent azide-alkyne cycloaddition reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. The choice between these two powerful techniques is a critical decision in experimental design, hinging on factors such as the biological environment, desired reaction kinetics, and the nature of the substrates.
This in-depth technical guide provides a comprehensive comparison of azide reactivity in CuAAC and SPAAC. We will delve into the core principles governing these reactions, present quantitative data on how azide structure influences reaction efficiency, provide detailed experimental protocols for key reactions, and visualize relevant biological pathways and experimental workflows.
Core Principles: A Tale of a Catalyst and a Strained Ring
The fundamental difference between CuAAC and SPAAC lies in their mechanism of alkyne activation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the quintessential example of click chemistry, utilizes a copper(I) catalyst to dramatically accelerate the 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[1] The copper catalyst coordinates to the terminal alkyne, lowering the activation energy and leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[2] This reaction is known for its exceptional speed, high yields, and broad functional group tolerance.[1] However, the requirement for a copper catalyst can be a significant drawback in biological applications due to the potential for cytotoxicity.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a bioorthogonal alternative.[1] This reaction employs a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. SPAAC is therefore highly biocompatible and ideal for applications in living cells and organisms. The reaction rate, however, is highly dependent on the structure of the cyclooctyne and can be significantly slower than CuAAC.
The Heart of the Matter: Azide Reactivity
The structure of the azide plays a crucial role in determining the efficiency of both CuAAC and SPAAC reactions. The two primary factors influencing azide reactivity are steric hindrance and electronic effects.
Steric Effects
Steric hindrance around the azide functional group can significantly impact the reaction rate, particularly in SPAAC where the bulky cyclooctyne must approach the azide.
-
Primary Azides: These are the least sterically hindered and generally exhibit the highest reactivity in both CuAAC and SPAAC. Benzyl azide is a commonly used primary azide and often serves as a benchmark for kinetic studies.
-
Secondary Azides: The increased steric bulk of secondary azides leads to a decrease in reaction rates compared to primary azides.
-
Tertiary Azides: Tertiary azides are the most sterically hindered and show significantly reduced reactivity, especially in SPAAC. In some cases, the reaction with bulky cyclooctynes may not proceed at all.
Electronic Effects
The electronic properties of the substituent attached to the azide group can also modulate reactivity, with a more pronounced effect observed in CuAAC.
-
Alkyl Azides: These are the baseline for azide reactivity.
-
Aryl Azides: The electronic nature of the aromatic ring influences the reaction rate. Electron-withdrawing groups on the aryl ring can increase the rate of CuAAC, while electron-donating groups may have the opposite effect. In SPAAC, the electronic effects of aryl azides are generally less significant than steric effects.
-
Sulfonyl Azides: These azides are generally less reactive in both CuAAC and SPAAC compared to alkyl and aryl azides. The resulting N-sulfonyl triazole product from CuAAC can also be unstable and prone to rearrangement.
Quantitative Data Comparison
The following tables summarize the quantitative data on the reactivity of different azide types in CuAAC and SPAAC, providing a basis for selecting the appropriate reagents for a given application.
Table 1: Comparison of Second-Order Rate Constants (k₂) for CuAAC Reactions
| Azide Type | Azide Example | Alkyne Example | Catalyst/Ligand | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |
| Primary Alkyl | Benzyl Azide | Phenylacetylene | CuI | Neat | ~1-10 | |
| Aryl | Phenyl Azide | Phenylacetylene | CuI | Neat | ~0.1-1 | |
| Aryl (electron-withdrawing) | 4-Nitrophenyl Azide | Propargyl Alcohol | CuSO₄/Ascorbate | t-BuOH/H₂O | >1 | |
| Aryl (electron-donating) | 4-Methoxyphenyl Azide | Propargyl Alcohol | CuSO₄/Ascorbate | t-BuOH/H₂O | <1 | |
| Sulfonyl | Tosyl Azide | Phenylacetylene | CuI | CH₂Cl₂ | Slower than aryl |
Table 2: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions
| Azide Type | Azide Example | Cyclooctyne | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |
| Primary Alkyl | Benzyl Azide | DBCO | CH₃CN/H₂O | ~0.1 - 0.3 | |
| Primary Alkyl | Benzyl Azide | BCN | CH₃CN/H₂O | ~0.01 - 0.1 | |
| Aryl | Phenyl Azide | DBCO | CH₃CN/H₂O | Similar to primary | |
| Tertiary Alkyl | tert-Butyl Azide | DBCO | CH₃CN/H₂O | Very slow (<0.001) | |
| Tertiary Alkyl | tert-Butyl Azide | BCN | CH₃CN/H₂O | ~0.002 |
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0 - 1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equivalents)
-
Sodium ascorbate (0.1 - 0.5 equivalents)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
-
Optional: Copper(I)-stabilizing ligand (e.g., TBTA, THPTA) (0.01 - 0.05 equivalents)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent. If using a ligand, add it to this mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.
-
Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed immediately by the addition of the freshly prepared sodium ascorbate solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Reaction times can vary from minutes to several hours depending on the substrates and conditions.
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the SPAAC reaction between an azide and a cyclooctyne, such as DBCO.
Materials:
-
Azide (1.0 - 1.5 equivalents)
-
Cyclooctyne (e.g., DBCO derivative) (1.0 equivalent)
-
Solvent (e.g., Acetonitrile, DMSO, PBS for biological applications)
Procedure:
-
Reactant Preparation: Dissolve the cyclooctyne derivative in the chosen solvent.
-
Initiation: Add the azide to the solution of the cyclooctyne.
-
Reaction: Stir the reaction mixture at room temperature. For biological applications, the reaction is typically performed at 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS. Reaction times can range from 30 minutes to several hours.
-
Work-up: For non-biological reactions, the solvent can be removed under reduced pressure, and the product purified by column chromatography. For biological applications, the reaction mixture may be used directly, or the bioconjugate can be purified by methods such as size-exclusion chromatography or dialysis.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and a relevant signaling pathway where these bioorthogonal chemistries are applied.
Conclusion: Choosing the Right Click
The choice between CuAAC and SPAAC is a critical decision that significantly impacts the outcome of a research project.
CuAAC is the reaction of choice when:
-
Speed is paramount: Its rapid kinetics are ideal for high-throughput applications and when working with low concentrations of reactants.
-
The reaction is performed in vitro or ex vivo: In controlled environments where copper toxicity is not a concern, CuAAC offers unparalleled efficiency.
-
A single, well-defined product isomer is required: The regioselectivity of CuAAC ensures the formation of only the 1,4-disubstituted triazole.
SPAAC is the preferred method for:
-
In vivo and live-cell applications: The absence of a cytotoxic copper catalyst makes SPAAC the gold standard for bioorthogonal chemistry in living systems.
-
Applications requiring high biocompatibility: SPAAC is ideal for labeling sensitive biological molecules without causing cellular damage.
-
When simplicity is desired: The two-component nature of SPAAC (azide and cyclooctyne) simplifies experimental setup.
By carefully considering the factors of azide reactivity, desired kinetics, and the experimental context, researchers can harness the power of click chemistry to advance their work in drug discovery, diagnostics, and fundamental biological research. The continued development of new catalysts, ligands, and strained alkynes will undoubtedly further expand the capabilities of these remarkable reactions, opening up new frontiers in science.
References
Technical Guide: N3-PEG16-Hydrazide - A Core Component in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of N3-PEG16-Hydrazide, a heterobifunctional linker crucial for advanced bioconjugation strategies. The document details its molecular weight and purity specifications, outlines experimental protocols for its characterization, and illustrates its application in key workflows.
Core Specifications of this compound
This compound is a monodisperse Polyethylene Glycol (PEG) linker, meaning it is a pure compound with a precise molecular weight rather than a mixture of polymers of varying lengths.[1] This characteristic is critical for the development of homogenous bioconjugates. The linker possesses two key functional groups: an azide (-N3) and a hydrazide (-CONHNH2), enabling sequential or orthogonal conjugation strategies.
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight (MW) | 833.94 g/mol | [2] |
| 833.96 g/mol | [3] | |
| 835.0 g/mol | [4] | |
| Chemical Formula | C35H67N5O17 | [2] |
| C35H71N5O17 | ||
| Purity Specification | ≥ 95% | |
| > 98% | ||
| Appearance | White or Colorless Solid |
Note: Minor variations in molecular weight and formula can be attributed to different isotopic considerations by various suppliers.
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for reproducible results in bioconjugation. The primary techniques for verifying its identity and purity are Mass Spectrometry and High-Performance Liquid Chromatography (HPLC).
Molecular Weight Determination via Mass Spectrometry
Mass spectrometry is the definitive technique for confirming the molecular weight of PEG compounds. ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are commonly employed. For PEGylated molecules, which can be challenging to analyze due to their heterogeneity (though less of an issue for monodisperse PEGs) and potential for multiple charge states, specific protocols have been developed.
Methodology: LC/MS with Post-column Amine Addition
This method is particularly effective for reducing charge state complexity in the mass spectrum of PEG compounds.
-
Instrumentation: An HPLC system (e.g., Agilent 1260 Infinity LC) coupled to a high-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF LC/MS) is recommended.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, acetonitrile, or DMSO).
-
Dilute the stock solution to a final concentration appropriate for MS analysis (typically in the low µg/mL range).
-
-
Chromatography (Optional but recommended):
-
Column: A reversed-phase column (e.g., C8 or C18) is suitable for separating the PEG linker from potential impurities.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.
-
Flow Rate: A standard analytical flow rate (e.g., 0.3-0.5 mL/min).
-
-
Post-Column Modification:
-
After the HPLC column, introduce a "T" mixer.
-
Use a secondary pump to deliver a solution of a charge-reducing agent, such as 0.5% N,N-diethylmethylamine (DEMA) or triethylamine (TEA) in 50% acetonitrile, into the eluent stream. This forms ammoniated adducts, simplifying the resulting mass spectrum.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Acquire data over a relevant m/z range.
-
Data Analysis: The resulting spectrum, showing reduced charge states, can be deconvoluted using software (e.g., Waters MaxENT1 or ProMass HR) to determine the zero-charge mass of the compound. The measured mass should correspond to the theoretical molecular weight of this compound.
-
Purity Determination via HPLC
HPLC is a highly sensitive and reproducible technique for assessing the purity of PEG compounds. Since PEGs lack a strong UV chromophore, detection methods like Refractive Index Detection (RID), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) are often employed.
Methodology: Reversed-Phase HPLC with CAD or ELSD
-
Instrumentation: An HPLC system equipped with a CAD or ELSD detector.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.
-
-
Chromatography:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol. The exact conditions should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.
-
-
Detection:
-
The eluent passes through the CAD or ELSD detector.
-
The detector response is proportional to the mass of the analyte.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks, expressed as a percentage. The result should meet the specification of ≥95% or >98%.
-
Applications and Workflow Visualizations
This compound is a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), functionalized proteins, and diagnostic probes. Its dual functionality allows for a two-step conjugation process.
-
Hydrazone Formation: The hydrazide group reacts specifically with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. Aldehydes can be generated on glycoproteins (e.g., antibodies) by mild oxidation of their carbohydrate moieties.
-
Click Chemistry: The azide group can then be coupled to a molecule containing a terminal alkyne via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
Bioconjugation Workflow using this compound
Caption: Workflow for two-step bioconjugation using this compound.
Conceptual Pathway: Antibody-Drug Conjugate (ADC) Action
The ultimate application of a bioconjugate formed with this compound is often in targeted therapy, such as an ADC. The PEG linker plays a role in enhancing the solubility and stability of the final conjugate.
Caption: Conceptual mechanism of action for a targeted Antibody-Drug Conjugate.
Analytical Workflow for Bioconjugate Characterization
After synthesis, the final conjugate must be thoroughly analyzed to confirm successful conjugation and purity.
Caption: Analytical workflow for the purification and characterization of the final bioconjugate.
References
Methodological & Application
Application Notes and Protocols for N3-PEG16-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. N3-PEG16-Hydrazide is a heterobifunctional linker designed to provide a robust and versatile platform for ADC development.
This linker possesses two distinct reactive moieties: a hydrazide group and an azide group, separated by a 16-unit polyethylene glycol (PEG) spacer. The hydrazide group allows for chemoselective conjugation to carbonyl groups (aldehydes or ketones), which can be site-specifically introduced into the carbohydrate domains of an antibody. The azide group serves as a handle for "click chemistry," enabling a highly efficient and bioorthogonal ligation with an alkyne-functionalized cytotoxic drug. The hydrophilic PEG16 spacer enhances the aqueous solubility of the ADC, can reduce aggregation, and may improve in vivo half-life.[1][2]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, offering a strategic workflow for researchers in the field of targeted cancer therapy.
Key Features of this compound
-
Heterobifunctional: The orthogonal reactivity of the hydrazide and azide groups allows for a controlled, sequential conjugation process.[2]
-
Site-Specific Conjugation: The hydrazide's reactivity with aldehydes, which can be generated on the antibody's Fc glycan sites, minimizes interference with the antigen-binding domains.[1]
-
Click Chemistry Ready: The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and efficient conjugation reaction.[3]
-
Enhanced Pharmacokinetics: The PEG16 spacer improves hydrophilicity, which can lead to better solubility, reduced aggregation, and a longer circulation half-life of the final ADC.
-
pH-Sensitive Release (Hydrazone Bond): The resulting hydrazone bond is stable at physiological pH but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release.
Experimental Protocols
A common strategy for ADC synthesis using this compound involves first introducing aldehyde groups onto the antibody, followed by reaction with the linker's hydrazide moiety. The cytotoxic payload, modified with an alkyne group, is then "clicked" onto the azide-functionalized antibody-linker intermediate.
Protocol 1: Site-Specific Generation of Aldehyde Groups on the Antibody
This protocol describes the mild oxidation of the antibody's carbohydrate chains to generate reactive aldehyde groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Propylene glycol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
Procedure:
-
Antibody Preparation: Exchange the mAb into an amine-free buffer and adjust the concentration to 1-10 mg/mL.
-
Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding propylene glycol to a final concentration of approximately 15 mM.
-
Incubate for 10 minutes at 4°C to consume any excess periodate.
-
-
Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Conjugation Buffer (pH 5.5) to remove excess reagents.
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the formation of a hydrazone bond between the linker and the antibody.
Materials:
-
Oxidized monoclonal antibody from Protocol 1
-
This compound
-
Conjugation Buffer (pH 5.5)
-
Aniline (optional, as a catalyst)
-
Desalting column or Size Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation: Dissolve this compound in Conjugation Buffer.
-
Conjugation:
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.
-
If a catalyst is used, aniline can be added to a final concentration of 1-10 mM.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification: Purify the resulting azide-functionalized antibody by SEC or with a desalting column to remove the excess linker.
Protocol 3: "Click Chemistry" Conjugation of Alkyne-Payload to the Azide-Antibody
This protocol describes the final step of attaching the cytotoxic drug to the antibody-linker intermediate via CuAAC.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
Alkyne-modified cytotoxic drug (e.g., DBCO-Payload, or a terminal alkyne payload)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.0-8.0)
-
SEC system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified drug in a minimal amount of a water-miscible organic solvent like DMSO.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM, freshly prepared).
-
-
Conjugation Reaction:
-
To the azide-functionalized antibody, add a 3- to 10-fold molar excess of the alkyne-drug solution.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this catalyst premix to the antibody-drug mixture to a final copper concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification: Purify the final ADC product using an SEC system to remove unreacted drug, catalyst, and other reagents.
Data Presentation
Quantitative data is essential for the successful characterization of an ADC. The following tables provide examples of typical data obtained during the synthesis and evaluation of an ADC using a PEG-hydrazide linker.
Table 1: Reaction Parameters for ADC Synthesis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Antibody Oxidation | ||
| NaIO₄ Concentration | 1-2 mM | Sufficient to oxidize glycans without excessive protein damage. |
| Reaction Time | 30 minutes at 4°C | Limits non-specific oxidation. |
| Hydrazone Formation | ||
| Linker:Antibody Molar Ratio | 50-100:1 | Drives the reaction to completion. |
| pH | 5.5 | Optimal for hydrazone bond formation. |
| Reaction Time | 2-4 hours at RT | Allows for efficient conjugation. |
| Click Chemistry (CuAAC) | ||
| Drug:Antibody Molar Ratio | 3-10:1 | Ensures high conjugation efficiency. |
| Catalyst | Cu(I) generated from CuSO₄/Ascorbate | Standard catalyst for CuAAC. |
| Reaction Time | 1-4 hours at RT | Click chemistry is typically fast and efficient. |
Table 2: Characterization of the Final ADC
| Analytical Method | Parameter Measured | Typical Result | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution & Purity | Peaks corresponding to DAR 0, 2, 4 | |
| Size Exclusion Chromatography (SEC) | Purity / Aggregation | >95% Monomer | |
| Mass Spectrometry | Mass of ADC, DAR Confirmation | Confirms covalent conjugation and DAR |
| Surface Plasmon Resonance (SPR) | Antigen Binding Affinity (KD) | Comparable to unmodified antibody | |
Table 3: Representative In Vitro Cytotoxicity Data Data shown is representative for ADCs with cleavable linkers and potent payloads. Actual values are highly dependent on the antibody, target antigen, payload, and cell line.
| Cell Line | Target Antigen Expression | ADC IC₅₀ (ng/mL) | Unconjugated Drug IC₅₀ (nM) |
|---|---|---|---|
| Cell Line A | High | 15 - 50 | 0.5 - 5 |
| Cell Line B | Moderate | 50 - 200 | 0.5 - 5 |
| Cell Line C | Negative | >1000 | 0.5 - 5 |
References for Table 3:
Mandatory Visualization
Caption: ADC Synthesis Workflow using this compound.
Caption: ADC Mechanism of Action with a pH-sensitive hydrazone linker.
References
Application Notes and Protocols for Labeling Cell Surface Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principal methods for labeling cell surface glycoproteins, essential molecules involved in cell communication, signaling, and disease progression.[1][2][3] The protocols herein are designed to be a comprehensive resource for researchers aiming to visualize, identify, and quantify these critical components of the cellular landscape.
Introduction to Cell Surface Glycoprotein Labeling
Cell surface glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and adhesion to signal transduction.[1][2] Their dynamic expression and modification are often associated with various physiological and pathological states, including cancer and infectious diseases, making them prime targets for diagnostics and therapeutics. Labeling these glycoproteins allows for their study using techniques such as fluorescence microscopy, flow cytometry, and mass spectrometry.
This guide details three primary strategies for labeling cell surface glycoproteins:
-
Metabolic Labeling: This method involves introducing unnatural sugars with bioorthogonal chemical handles into cellular glycan pathways.
-
Chemoenzymatic Labeling: This technique utilizes specific enzymes to attach labeled sugars to cell surface glycans.
-
Chemical Oxidation and Hydrazide Chemistry: This approach involves the chemical modification of existing glycans to create reactive aldehydes for labeling.
Each method offers distinct advantages and is suited for different experimental goals. The following sections provide detailed protocols, quantitative comparisons, and visual workflows for each technique.
Quantitative Comparison of Labeling Methods
The choice of labeling method can significantly impact experimental outcomes. The following table summarizes key quantitative parameters for the described techniques to aid in selecting the most appropriate method for your research needs.
| Parameter | Metabolic Labeling | Chemoenzymatic Labeling | Chemical Oxidation & Hydrazide Chemistry |
| Specificity | High for specific glycan types (e.g., sialic acids, fucosylated glycans) depending on the unnatural sugar used. | Very high, determined by the specificity of the glycosyltransferase for both the donor sugar and the acceptor glycan. | Less specific, targets sialic acid residues but can have off-target effects with high concentrations of oxidant. |
| Labeling Efficiency | Variable, dependent on cell type, metabolic activity, and incubation time (typically 24-72 hours). | High and rapid, as it is independent of cellular metabolism and can be completed in a short time frame (e.g., 2 hours). | Efficient, with labeling achieved in under 2 hours. |
| Cell Viability | Generally high, as it utilizes the cell's natural metabolic pathways. However, high concentrations of some unnatural sugars can be cytotoxic. | High, as the enzymatic reactions are performed under mild, physiological conditions. | Can be lower if the oxidizing agent concentration and incubation time are not optimized, potentially leading to cell damage. |
| Versatility | Applicable to a wide range of cell types that can be cultured. Less suitable for tissue or clinical samples. | Broadly applicable to any biological system, including tissues, as it does not require cell culture with unnatural sugars. | Versatile and can be applied to a wide range of cell types without the need for genetic engineering or metabolic incorporation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Sialylated Glycoproteins with Azido Sugars followed by Click Chemistry
This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor, peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into cell surface glycoproteins, followed by fluorescent labeling via a copper-free click chemistry reaction.
Materials:
-
Cultured cells
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-TAMRA)
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Dilute the Ac4ManNAz stock solution directly into the cell culture medium to a final concentration of 25-50 µM.
-
As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Labeling with Fluorescent Probe (Click Chemistry):
-
After metabolic labeling, gently wash the cells twice with ice-cold PBS to remove unincorporated Ac4ManNAz.
-
Prepare a labeling solution of the DBCO-functionalized fluorescent probe in PBS containing 1% BSA. The final concentration of the probe is typically between 2-10 µM.
-
Incubate the cells with the labeling solution for 60 minutes at 4°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove the excess fluorescent probe.
-
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Caption: Metabolic labeling workflow.
Protocol 2: Chemoenzymatic Labeling of Cell Surface Glycans
This protocol details the use of a recombinant sialyltransferase to attach a CMP-sialic acid analog containing a bioorthogonal handle (e.g., an azide) to terminal galactose residues on cell surface glycoproteins.
Materials:
-
Cultured cells
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Recombinant Sialyltransferase (e.g., ST6GAL1)
-
CMP-Sialic Acid-Azide (CMP-Neu5Az)
-
Alkyne-functionalized probe (e.g., Alkyne-Biotin) for subsequent detection
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with ice-cold HBSS.
-
Resuspend the cells in HBSS to a concentration of 1 x 10^6 cells/mL.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture by adding recombinant sialyltransferase (final concentration ~10-50 mU/mL) and CMP-Neu5Az (final concentration ~50-100 µM) to the cell suspension.
-
Incubate the reaction for 1-2 hours at 37°C with gentle agitation.
-
-
Washing:
-
Pellet the cells by centrifugation and wash them three times with ice-cold HBSS to remove unreacted enzyme and sugar nucleotide.
-
-
Detection (Click Chemistry):
-
The azide-labeled cells can now be reacted with an alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) via a copper-catalyzed or copper-free click reaction for downstream applications such as affinity purification or imaging.
-
For copper-catalyzed click chemistry (CuAAC), resuspend the cells in a reaction buffer containing the alkyne probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand. Incubate for 30-60 minutes at room temperature.
-
For copper-free click chemistry (SPAAC), resuspend the cells in a buffer containing a strained alkyne probe (e.g., DBCO-biotin) and incubate for 30-60 minutes at room temperature.
-
-
Final Washes and Analysis:
-
Wash the cells three times with ice-cold PBS to remove excess detection reagents.
-
The labeled cells are ready for analysis.
-
Caption: Chemoenzymatic labeling workflow.
Protocol 3: Chemical Labeling of Sialic Acids using Mild Oxidation and Hydrazide Chemistry
This protocol describes the selective oxidation of sialic acid residues on the cell surface to generate aldehydes, which are then labeled with a hydrazide-containing probe, such as biotin hydrazide.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), pH 6.5 and pH 7.4
-
Sodium meta-periodate (NaIO4)
-
Glycerol (quenching solution)
-
Biotin hydrazide
-
DMSO (if needed to dissolve the probe)
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS, pH 7.4.
-
-
Oxidation:
-
Prepare a fresh solution of 1 mM NaIO4 in ice-cold PBS, pH 6.5. Protect the solution from light.
-
Resuspend the cells in the NaIO4 solution and incubate for 15 minutes on ice in the dark.
-
-
Quenching:
-
Quench the reaction by adding glycerol to a final concentration of 1 mM. Incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4, to remove residual periodate and glycerol.
-
-
Labeling:
-
Prepare a 2 mM solution of biotin hydrazide in PBS, pH 7.4. If the probe is dissolved in DMSO, ensure the final DMSO concentration does not exceed 1-2%.
-
Resuspend the cells in the biotin hydrazide solution and incubate for 1-2 hours at 4°C or room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS, pH 7.4, to remove excess biotin hydrazide.
-
-
Downstream Processing:
-
The biotin-labeled cells can be lysed for subsequent affinity purification of the labeled glycoproteins using streptavidin beads.
-
Caption: Chemical labeling workflow.
Signaling Pathway Influenced by Glycosylation
Cell surface glycoproteins are critical components of many signaling pathways. For instance, the glycosylation status of receptor tyrosine kinases (RTKs) can modulate their dimerization, ligand binding, and subsequent downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. Altered glycosylation, a hallmark of many cancers, can lead to aberrant RTK signaling.
Caption: RTK signaling pathway.
References
- 1. Enzymatic Tagging of Glycoproteins on the Cell Surface for Their Global and Site-Specific Analysis with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Tagging of Glycoproteins on the Cell Surface for Their Global and Site-Specific Analysis with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for N3-PEG16-Hydrazide with Aldehyde-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. Site-specific PEGylation is particularly desirable as it yields a homogeneous product with predictable and reproducible biological activity.
One effective method for achieving site-specific protein modification is through the reaction of a hydrazide-functionalized PEG with an aldehyde group introduced onto the protein. This reaction, known as a hydrazone ligation, forms a stable hydrazone bond. The N3-PEG16-Hydrazide is a bifunctional linker that combines a 16-unit PEG chain with a reactive hydrazide group at one end and an azide group at the other. The hydrazide moiety allows for specific conjugation to an aldehyde-modified protein, while the azide group provides a handle for subsequent "click" chemistry reactions, enabling the attachment of other molecules of interest.
These application notes provide a detailed overview of the reaction conditions and protocols for the conjugation of this compound to aldehyde-modified proteins.
Principle of Hydrazone Ligation
The core of this bioconjugation strategy is the chemoselective reaction between the hydrazide group of this compound and an aldehyde group on the protein. This reaction proceeds efficiently under mild, aqueous conditions to form a stable hydrazone linkage. The reaction is typically most efficient at a slightly acidic pH (pH 5.0-7.0), which facilitates the dehydration of the hemiaminal intermediate.[1] The stability of the resulting hydrazone bond is pH-dependent, being more stable at neutral pH and susceptible to hydrolysis under acidic conditions.[1] For applications requiring a permanent linkage, the hydrazone bond can be reduced to a more stable alkyl hydrazide using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[1]
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Proteins
To conjugate this compound, the target protein must first be modified to introduce a reactive aldehyde group. Below are two common methods to achieve this.
Method A: Oxidation of N-terminal Serine/Threonine Residues
This method is suitable for proteins with an N-terminal serine or threonine residue.
Materials:
-
Protein of interest with an N-terminal Serine or Threonine
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching Solution: 1 M Glycerol
-
Desalting column
Procedure:
-
Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of NaIO₄ in the Reaction Buffer.
-
Add the NaIO₄ solution to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture on ice in the dark for 30 minutes.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM.
-
Incubate on ice for 15 minutes.
-
Remove excess periodate and byproducts by passing the protein solution through a desalting column equilibrated with Reaction Buffer.
-
The aldehyde-modified protein is now ready for conjugation.
Method B: Enzymatic Generation of Formylglycine (FGly)
This chemoenzymatic method utilizes the formylglycine-generating enzyme (FGE) to oxidize a specific cysteine residue within a consensus peptide sequence (CxPxR) to a formylglycine, which contains an aldehyde group.[2][3]
Materials:
-
Expression vector containing the protein of interest fused with an aldehyde tag (e.g., LCTPSR).
-
Expression vector for Formylglycine Generating Enzyme (FGE).
-
Bacterial or mammalian expression system.
-
Purification reagents for the target protein.
Procedure:
-
Co-express the aldehyde-tagged protein and FGE in a suitable expression system.
-
Purify the aldehyde-tagged protein using standard chromatography techniques.
-
The purified protein containing the formylglycine residue is ready for conjugation.
Protocol 2: Conjugation of this compound to Aldehyde-Modified Protein
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0 (optimal pH should be determined empirically)
-
(Optional) Aniline catalyst stock solution: 1 M aniline in DMSO or water.
-
(Optional) Reducing agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (100 mM in Reaction Buffer).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)).
Procedure:
-
Dissolve the aldehyde-modified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound in the Reaction Buffer.
-
Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of the hydrazide is typically recommended.
-
(Optional) For catalysis, add the aniline stock solution to a final concentration of 10-100 mM. Aniline can significantly increase the rate of hydrazone formation, especially at neutral pH.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction times can be significantly shorter (e.g., 30 minutes) when a catalyst is used.
-
(Optional) For a stable, non-cleavable bond, add NaCNBH₃ to a final concentration of 20-50 mM and incubate for an additional 1-2 hours at room temperature.
-
Purify the N3-PEG16-Protein conjugate using SEC or IEX to remove unreacted PEG-hydrazide and other reagents.
Protocol 3: Characterization of the N3-PEG16-Protein Conjugate
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
HPLC Analysis: Size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) can be used to assess the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and verify the site of PEGylation.
Data Presentation
Table 1: Recommended Reaction Conditions for Hydrazone Ligation
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.0 | Optimal pH is often slightly acidic to facilitate dehydration of the hemiaminal intermediate. |
| Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for longer incubation times (overnight) to minimize protein degradation. Higher temperatures (37°C) can accelerate the reaction. |
| Reaction Time | 2 - 24 hours | Can be significantly reduced with the use of a catalyst. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A molar excess of the PEG-hydrazide drives the reaction to completion. |
| Catalyst (Aniline) | 10 - 100 mM | Aniline acts as a nucleophilic catalyst to accelerate hydrazone formation, especially at neutral pH. |
Table 2: Example of PEGylation Efficiency under Different Conditions
| Protein | Molar Ratio (PEG:Protein) | pH | Temperature (°C) | Time (h) | Catalyst | Conjugation Yield (%) |
| Model Protein A | 20:1 | 6.0 | 25 | 4 | None | ~60% |
| Model Protein A | 20:1 | 7.0 | 25 | 1 | 50 mM Aniline | >90% |
| IFNalpha2b | Not specified | Not specified | 25 | Overnight | None | 60-75% |
| IFNbeta1b | Not specified | Not specified | 25 | Overnight | None | ~55% |
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Hydrazone bond formation between reactants.
Caption: Aniline-catalyzed hydrazone formation mechanism.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N3-PEG16-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2] This application note details a protocol for utilizing N3-PEG16-Hydrazide, a heterobifunctional linker, in CuAAC reactions. This linker possesses an azide (N3) group for click chemistry and a hydrazide group for subsequent conjugation to carbonyl compounds like aldehydes and ketones.[3] The 16-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[4] This dual functionality makes this compound a valuable tool for creating complex biomolecules, such as antibody-drug conjugates (ADCs), where precise and controlled conjugation is essential.
The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction of an azide and a terminal alkyne.[2] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.
Data Presentation
| Parameter | Value | Analytical Method | Notes |
| Reaction Yield | 80-95% | HPLC, NMR | Yields are typically high to near-quantitative for CuAAC reactions. An 84% yield has been reported for a similar PEG-functionalized alkyne in a CuAAC reaction. |
| Purity of Conjugate | >95% | RP-HPLC, SEC-HPLC | Purification via chromatography effectively removes excess reagents and byproducts. |
| Reaction Time | 1 - 4 hours | HPLC Monitoring | Reaction progress can be monitored to determine the optimal time. |
| Mass Confirmation | <0.01% Mass Accuracy | LC/MS (TOF) | The mass of the final conjugate should correspond to the sum of the masses of the reactants. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, deionized water
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in degassed, deionized water.
-
Alkyne-Modified Biomolecule (e.g., 1 mg/mL): Dissolve the biomolecule in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.
-
THPTA (50 mM): Dissolve THPTA in deionized water.
Copper-Catalyzed Click Chemistry Protocol
This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.
-
In a suitable reaction vessel, add the alkyne-modified biomolecule solution to the desired final concentration (e.g., 10-100 µM).
-
Add the this compound stock solution to a final concentration that is in molar excess (e.g., 10 equivalents) to the alkyne-modified biomolecule.
-
In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ solution and the 50 mM THPTA solution. A common ratio is 1:5 of copper to ligand. For example, to achieve a final concentration of 0.5 mM CuSO₄ and 2.5 mM THPTA. Gently vortex the premix.
-
Add the catalyst premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5-10 times the copper concentration (e.g., 5 mM).
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical technique (e.g., LC-MS or SDS-PAGE).
-
Once the reaction is complete, the resulting this compound-biomolecule conjugate can be purified using size-exclusion chromatography or dialysis to remove excess reagents.
Subsequent Hydrazone Formation Protocol
The hydrazide moiety of the purified conjugate can be reacted with an aldehyde or ketone-containing molecule.
-
Exchange the buffer of the purified conjugate to a reaction buffer with a pH of 5-6 (e.g., 100 mM MES buffer) to facilitate hydrazone formation.
-
Add the aldehyde or ketone-containing molecule (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the conjugate solution. A 5-10 fold molar excess of the carbonyl compound is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
The final conjugate can be purified by a suitable method such as size-exclusion chromatography.
Visualizations
References
- 1. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[1][2][] This copper-free reaction occurs between a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) and an azide, forming a stable triazole linkage.[2][4] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications involving living cells and in vivo studies.
The incorporation of Polyethylene Glycol (PEG) linkers in SPAAC strategies offers significant advantages. PEG is a hydrophilic and biocompatible polymer that can improve the solubility, stability, and pharmacokinetic properties of conjugated molecules such as drugs, peptides, or proteins. The combination of SPAAC with PEG linkers provides a robust platform for a variety of applications, including bioconjugation, drug delivery, live-cell imaging, and the formation of hydrogels for tissue engineering.
These application notes provide detailed protocols and quantitative data for utilizing SPAAC with PEG linkers in various research and development settings.
Quantitative Data Summary
The efficiency and kinetics of SPAAC reactions are influenced by several factors, including the choice of strained alkyne, solvent, and pH. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Typical Reaction Conditions for SPAAC with PEG Linkers
| Parameter | Typical Value/Condition | Notes |
| Reactants | Azide-functionalized PEG and a cyclooctyne-functionalized molecule (e.g., DBCO, BCN). | The molar ratio of azide to cyclooctyne is often 1.5:1 to ensure complete reaction of the limiting reagent. |
| Solvent | Phosphate-Buffered Saline (PBS) pH 7.3, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). | The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers like PBS are preferred. |
| Temperature | Room temperature to 37°C. | Reactions are typically performed at room temperature. For live-cell applications, 37°C is used. |
| Reaction Time | 15 minutes to 4 hours. | Reaction completion can be monitored by techniques such as LC-MS, HPLC, or SDS-PAGE. |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7.4 | 0.32–0.85 | |
| HEPES | 7.4 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 | |
| Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |
Table 3: Properties of PEG Hydrogels formed via SPAAC
| Property | Range of Values | Notes |
| Gelation Time | 10 to 60 seconds | Can be tuned by varying the polymer molecular weight and the number of crosslinking groups. |
| Young's Modulus | 1 to 18.1 kPa | Demonstrates the tunability of the mechanical properties of the hydrogel. |
| Mass-based Swelling Ratio | 45 to 76 | Relative to the dry state at maximum swelling. |
| Degradation Time | 1 to 35 days | In PBS at pH 7.4, indicating biodegradability. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation with a PEG Linker
This protocol outlines a general method for conjugating an azide-functionalized PEG to a cyclooctyne-containing molecule.
Materials:
-
Azide-functionalized PEG (Azide-PEG)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester for amine coupling)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the Azide-PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. If the cyclooctyne-functionalized molecule is not water-soluble, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous solution of Azide-PEG.
-
Reaction Setup: Combine the solutions of the Azide-PEG and the cyclooctyne-functionalized molecule. A slight molar excess of one reactant (e.g., 1.5-fold) can be used to drive the reaction to completion.
-
Incubation: Stir the reaction mixture at room temperature. For temperature-sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer reaction time.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, HPLC, or SDS-PAGE (for protein conjugations) until the limiting reactant is consumed.
-
Purification: Purify the resulting conjugate to remove any unreacted starting materials and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or preparative HPLC.
Protocol 2: Two-Step Labeling of a Protein with a PEG Linker via SPAAC
This protocol describes the modification of a protein with an azide-functionalized PEG linker, followed by conjugation to a DBCO-functionalized molecule.
Step 1: Introduction of the Azide-PEG Moiety
Materials:
-
Protein of interest
-
Azido-PEG-Succinimidyl Carbonate (or other amine-reactive azide-PEG linker)
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-Succinimidyl Carbonate in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Reaction: Add the desired molar excess of the Azido-PEG-Succinimidyl Carbonate stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Step 2: SPAAC Reaction with a DBCO-Functionalized Molecule
Materials:
-
Azide-labeled protein (from Step 1)
-
DBCO-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent.
-
Reaction: Add the DBCO-functionalized molecule to the solution of the azide-labeled protein. A 1.5 to 5-fold molar excess of the DBCO-reagent is often recommended.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Metabolic Labeling of Cellular Glycans and Imaging via SPAAC
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling using a DBCO-fluorophore with a PEG linker for improved solubility and biocompatibility.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-PEG-Fluorophore (e.g., DBCO-PEG4-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the culture medium with medium containing 25-50 µM Ac₄ManNAz. Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
SPAAC Reaction: Prepare a stock solution of the DBCO-PEG-Fluorophore in DMSO. Dilute the DBCO-PEG-Fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-PEG-Fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing and Staining: Wash the cells three times with warm PBS to remove unreacted DBCO-PEG-Fluorophore. If desired, counterstain the nuclei with Hoechst 33342 or DAPI.
-
Imaging: Replace the PBS with imaging medium and visualize the fluorescently labeled glycans using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using SPAAC with a PEG linker.
Caption: Logical flow of PROTAC-mediated protein degradation using SPAAC with a PEG linker.
Caption: Experimental workflow for metabolic labeling and imaging of cellular glycans via SPAAC.
References
Application Notes and Protocols for Creating pH-Sensitive Drug Delivery Systems with Hydrazone Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stimuli-responsive drug delivery systems (DDS) are at the forefront of advanced therapeutics, designed to release their payload at specific sites in response to particular triggers.[1][2] Among these, pH-responsive systems have garnered significant attention, as they can exploit the pH gradients that exist between healthy tissues (pH ~7.4) and pathological environments like tumors or intracellular compartments (endosomes/lysosomes, pH 4.5-6.5).[3][4][5] Hydrazone linkages are a cornerstone of this technology, offering a robust and versatile method for tethering drugs to a variety of nanocarriers. These linkages remain stable at the neutral pH of the bloodstream but are readily cleaved by hydrolysis under the acidic conditions of a tumor microenvironment, ensuring targeted drug release that enhances therapeutic efficacy while minimizing systemic toxicity.
This document provides detailed protocols for the synthesis, formulation, and evaluation of pH-sensitive drug delivery systems utilizing hydrazone linkers. The carriers for these systems can range from polymers and micelles to liposomes and inorganic nanoparticles.
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone-Linked Drug-Polymer Conjugate
This protocol describes the most common method for forming hydrazone linkages: the condensation reaction between a polymer carrier containing a hydrazide group and a drug containing an aldehyde or ketone group.
Materials:
-
Polymer with a hydrazide functional group (e.g., hyaluronic acid adipic acid dihydrazide (HA-ADH))
-
Drug with a ketone or aldehyde group (e.g., Doxorubicin)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Acetic acid (catalyst)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the hydrazide-functionalized polymer in the anhydrous solvent.
-
Dissolve the drug (e.g., Doxorubicin) in a separate container with the same solvent.
-
Add the drug solution to the polymer solution dropwise while stirring.
-
Add a catalytic amount of acetic acid to the reaction mixture to facilitate the condensation reaction.
-
Allow the reaction to proceed for 24-48 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, transfer the solution to a dialysis bag.
-
Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted drug, solvent, and catalyst.
-
Freeze the purified conjugate solution and lyophilize to obtain the final drug-polymer conjugate as a dry powder.
-
Store the conjugate at -20°C until further use.
Characterization:
-
Confirm the formation of the hydrazone bond using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the drug loading content and efficiency using UV-Vis spectrophotometry by measuring the absorbance of a known weight of the conjugate dissolved in a suitable solvent.
Protocol 2: Formulation of Self-Assembled Micelles from Drug-Polymer Conjugates
This protocol details the preparation of nanoparticles (micelles) from an amphiphilic drug-polymer conjugate.
Materials:
-
Lyophilized drug-polymer conjugate
-
Deionized water or phosphate-buffered saline (PBS)
-
Sonication probe or bath
Procedure:
-
Disperse the lyophilized drug-polymer conjugate in deionized water or PBS (pH 7.4) at a specific concentration.
-
Stir the solution for 2-4 hours to allow for complete hydration.
-
Sonicate the solution using a probe sonicator (e.g., for 5 minutes with pulses) or in a bath sonicator (e.g., for 30 minutes) to facilitate the self-assembly of micelles.
-
Optionally, filter the resulting micellar solution through a 0.45 µm syringe filter to remove any large aggregates.
-
The resulting nanoparticle solution is now ready for characterization and in vitro studies.
Characterization:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Critical Micelle Concentration (CMC): Determine the CMC using fluorescence spectroscopy with a probe like pyrene.
Protocol 3: In Vitro pH-Dependent Drug Release Study
This protocol is used to evaluate the pH-sensitive nature of the drug delivery system by measuring the rate of drug release at physiological and acidic pH.
Materials:
-
Drug-loaded nanoparticle solution
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetate buffer (pH 5.5)
-
Dialysis tubing (appropriate MWCO)
-
Shaking incubator or water bath at 37°C
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle solution into a dialysis bag.
-
Prepare two sets of release media: PBS at pH 7.4 and acetate buffer at pH 5.5.
-
Immerse the dialysis bags into a larger volume (e.g., 50 mL) of the release media.
-
Place the setups in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug in the nanoparticles.
-
Plot the cumulative drug release (%) versus time for both pH conditions. A significantly faster release at pH 5.5 compared to pH 7.4 confirms the pH-sensitive nature of the system.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the anticancer efficacy of the drug delivery system against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Free drug solution (as a positive control)
-
Drug-loaded nanoparticles
-
Empty nanoparticles (as a carrier control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plates for another 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) for each concentration relative to the untreated control cells.
-
Plot cell viability (%) against the logarithm of the drug concentration and determine the IC50 value (the concentration required to inhibit the growth of 50% of the cells).
Quantitative Data Presentation
Table 1: Comparative In Vitro Drug Release
This table summarizes representative data for drug release from hydrazone-linked systems at physiological and acidic pH.
| Drug Delivery System | Drug | pH 7.4 (Cumulative Release %) | pH 5.2 (Cumulative Release %) | Time (hours) | Reference |
| NCOFs-NN-DOX@SP | Doxorubicin | ~13.5% | ~75% | 72 | |
| AD-DOX in pCD disks | Doxorubicin | Slow, sustained release | Rapid release | Not specified | |
| Acylhydrazone Linker | Doxorubicin | >2 hours (half-life) | 2.4 minutes (half-life) | Not specified |
Note: Data is compiled from multiple sources for illustrative purposes. Actual results will vary based on the specific polymer, drug, and linker chemistry.
Table 2: In Vitro Cytotoxicity (IC50 Values)
This table presents a summary of IC50 values for various hydrazone derivatives and conjugates against different cancer cell lines.
| Compound/System | Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative 16 | HepG2 (Liver Cancer) | 23.6 | |
| Sorafenib (Control) | HepG2 (Liver Cancer) | 24.1 | |
| Isatin-Hydrazone 4j | MCF-7 (Breast Cancer) | 1.51 | |
| Isatin-Hydrazone 4e | MCF-7 (Breast Cancer) | 5.46 | |
| Isatin-Hydrazone 4k | MCF-7 (Breast Cancer) | 3.56 | |
| Diphenylamine-Hydrazone | MCF-7 (Breast Cancer) | 0.73 - 2.38 | |
| Hydrazone Complexes | A549 (Lung Cancer) | Varied (5.94 - 25.01) | |
| Hydrazone Complexes | HeLa (Cervical Cancer) | Varied |
Visualizations
Caption: Workflow for development of pH-sensitive DDS.
Caption: pH-triggered drug release via a hydrazone linker.
Caption: Synthesis of a hydrazone-linked conjugate.
References
- 1. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
N3-PEG16-Hydrazide: A Versatile Tool for Fluorescent Labeling of Biomolecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N3-PEG16-Hydrazide is a heterobifunctional linker that has emerged as a powerful tool for the targeted fluorescent labeling of biomolecules. Its unique structure, featuring a hydrazide group at one end and an azide group at the other, connected by a 16-unit polyethylene glycol (PEG) spacer, offers a two-step, highly specific conjugation strategy.[1] This molecule is particularly valuable for labeling glycoproteins, such as antibodies, where site-specific modification is crucial to preserve biological activity.[2][3][4]
The hydrazide moiety allows for covalent attachment to aldehyde or ketone groups on a target biomolecule.[3] These carbonyl groups can be natively present or, more commonly, generated through mild oxidation of cis-diols in carbohydrate moieties of glycoproteins using reagents like sodium periodate. This approach directs labeling away from critical amino acid residues that might be essential for the biomolecule's function.
The terminal azide group provides a bioorthogonal handle for the subsequent attachment of a fluorescent probe via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This highly efficient and specific reaction allows for the introduction of a wide variety of fluorescent dyes with minimal off-target effects. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it suitable for a range of downstream applications.
Key Applications:
-
Site-Specific Labeling of Antibodies and Glycoproteins: The primary application of this compound is the targeted labeling of the carbohydrate domains of glycoproteins, ensuring that the antigen-binding sites of antibodies remain unaffected.
-
Development of Antibody-Drug Conjugates (ADCs): The dual functionality of the linker is ideal for constructing ADCs, where a cytotoxic drug can be attached via the azide group after the linker is conjugated to an antibody.
-
Fluorescent Labeling for Cellular Imaging: Labeled biomolecules can be used to visualize and track their localization and trafficking within cells.
-
Probing Biomolecular Interactions: Fluorescently tagged molecules can be used in various assays to study protein-protein interactions, receptor binding, and other biological processes.
-
Diagnostic Tool Development: The specific labeling capabilities can be harnessed to create highly sensitive and specific diagnostic reagents.
Logical Workflow for Fluorescent Labeling
Caption: General workflow for two-step fluorescent labeling using this compound.
Quantitative Data Summary
The efficiency of labeling is dependent on several factors, including the concentration of reagents, reaction time, and the nature of the biomolecule. The following tables provide representative data for typical labeling experiments.
Table 1: Impact of Reagent Concentration on Labeling Efficiency
| Molar Excess of this compound (over protein) | Molar Excess of Fluorescent Alkyne Dye (over protein) | Degree of Labeling (DOL)* |
| 10x | 2x | 1.5 - 2.5 |
| 20x | 5x | 3.0 - 4.5 |
| 50x | 10x | 5.0 - 7.0 |
*Degree of Labeling (DOL) represents the average number of dye molecules per protein molecule. Values are hypothetical and can vary based on the specific glycoprotein and reaction conditions.
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Condition | Outcome |
| Oxidation | ||
| Oxidizing Agent | 1-10 mM Sodium Periodate | Generation of aldehyde groups |
| pH | 5.5 - 6.5 | Optimal for selective oxidation |
| Temperature | 4°C or Room Temperature | Controlled reaction rate |
| Incubation Time | 30 - 60 minutes | Sufficient for aldehyde formation |
| Hydrazone Formation | ||
| pH | 5.0 - 7.0 | Efficient hydrazone bond formation |
| Catalyst | Aniline (optional, 10-20 mM) | Accelerates reaction rate |
| Incubation Time | 2 - 4 hours | High conjugation yield |
| Click Chemistry (CuAAC) | ||
| Catalyst | Copper(II) Sulfate, Reducing Agent (e.g., Sodium Ascorbate) | Formation of active Copper(I) catalyst |
| Ligand | THPTA, BTTAA | Stabilizes Copper(I) and enhances reaction efficiency |
| Incubation Time | 1 - 2 hours | Complete cycloaddition reaction |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (e.g., IgG Antibody)
This protocol describes the oxidation of carbohydrate moieties on a glycoprotein to produce reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., IgG antibody) solution (2-5 mg/mL)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in Sodium Acetate Buffer, freshly prepared)
-
Glycerol (1 M)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer exchange the glycoprotein into 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Adjust the glycoprotein concentration to 2-5 mg/mL.
-
Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution (final concentration of NaIO₄ will be 10 mM).
-
Incubate the reaction mixture for 20-30 minutes at room temperature in the dark.
-
Quench the oxidation reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.
-
The oxidized glycoprotein containing aldehyde groups is now ready for conjugation with this compound.
Caption: Workflow for the oxidation of glycoproteins to generate aldehyde groups.
Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
This protocol details the reaction between the aldehyde-containing glycoprotein and this compound to form a stable hydrazone bond.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound (e.g., 50 mM) in DMSO.
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Purify the N3-PEG16-functionalized glycoprotein by passing it through a desalting column pre-equilibrated with a suitable buffer for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).
-
The azide-functionalized glycoprotein is now ready for labeling with a fluorescent probe.
Protocol 3: Fluorescent Labeling of Azide-Functionalized Glycoprotein via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to attach an alkyne-containing fluorescent dye to the azide-functionalized glycoprotein.
Materials:
-
Azide-functionalized glycoprotein from Protocol 2
-
Alkyne-functionalized fluorescent dye
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand (e.g., 20 mM in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting or size-exclusion chromatography column
Procedure:
-
Prepare a stock solution of the alkyne-functionalized fluorescent dye in DMSO.
-
In a reaction tube, combine the azide-functionalized glycoprotein with a 2- to 10-fold molar excess of the alkyne-dye.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the glycoprotein-dye solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be in the range of 0.1-1 mM CuSO₄, 0.5-5 mM sodium ascorbate, and a 5-fold excess of ligand over copper.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled glycoprotein from excess dye and reaction components using a desalting or size-exclusion chromatography column.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
Caption: Workflow for CuAAC-mediated fluorescent labeling.
Conclusion
This compound offers a robust and versatile platform for the site-specific fluorescent labeling of biomolecules, particularly glycoproteins. The combination of hydrazide chemistry for initial conjugation and click chemistry for the introduction of a fluorescent probe provides a high degree of control and specificity. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this powerful technology in their studies, advancing research in cellular biology, drug development, and diagnostics.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Protein Conjugates with N3-PEG16-Hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-PEG16-Hydrazide for protein conjugation. Our aim is to help you overcome challenges related to protein conjugate aggregation and ensure the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a hydrazide group (-NH-NH2) and an azide group (-N3), connected by a 16-unit polyethylene glycol (PEG) spacer. The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond, while the azide group can be used for "click chemistry," such as reacting with alkynes.[1][2] The PEG spacer is hydrophilic and helps to reduce the aggregation of the resulting protein conjugate.[3]
Q2: What are the primary causes of protein aggregation when using this compound?
A2: Protein aggregation during conjugation with this compound can be attributed to several factors:
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to aggregation.[3]
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High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[4]
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Over-labeling: Excessive modification of the protein surface can alter its charge and solubility, causing it to aggregate.
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Presence of Pre-existing Aggregates: Starting with a protein sample that already contains aggregates can seed further aggregation during the conjugation process.
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Hydrophobicity of the Payload: If the molecule being conjugated to the protein is hydrophobic, it can increase the overall hydrophobicity of the conjugate and promote aggregation.
Q3: What is the optimal pH for the hydrazide-aldehyde conjugation reaction?
A3: The formation of a hydrazone bond between a hydrazide and an aldehyde is most efficient in a slightly acidic buffer, typically within a pH range of 5.0 to 7.0. For many proteins, a pH of around 5.5 to 6.0 is a good starting point. While the reaction can proceed at neutral pH (7.0-7.4), it is generally slower. It is crucial to balance reaction efficiency with protein stability, as some proteins may not be stable in acidic conditions.
Q4: Can the conjugation reaction be accelerated?
A4: Yes, the rate of hydrazone formation can be increased by using a catalyst. Aniline is a commonly used catalyst for this reaction and can be particularly beneficial when working at neutral pH or with low protein concentrations.
Q5: How can I detect and quantify protein aggregation?
A5: Several techniques can be used to analyze protein aggregation:
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Dynamic Light Scattering (DLS): DLS is a highly sensitive method for detecting the presence of large aggregates and determining the size distribution of particles in a solution.
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Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during protein conjugation with this compound.
Issue 1: Visible Precipitation or Turbidity After Adding this compound
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Suboptimal Buffer pH | Optimize the reaction pH to be within the protein's stability range while allowing for efficient hydrazone formation. A pH of 5.5-7.0 is generally recommended for the hydrazide reaction. If the protein is unstable at acidic pH, perform the reaction at a neutral pH (7.0-7.4), potentially with the addition of a catalyst like aniline. | pH Range: 5.0 - 7.4 |
| Inappropriate Buffer Composition | Ensure the buffer does not contain primary amines (e.g., Tris), which will compete with the hydrazide group. Use buffers such as MES, HEPES, or phosphate. | Recommended Buffers: MES, HEPES, Phosphate |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration to reduce intermolecular interactions. | Protein Concentration: 1-10 mg/mL |
| Incorrect Reagent Addition | Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or DMF. Add the stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the reagent. | Solvents for Stock: DMSO, DMF |
| Temperature-Induced Aggregation | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down both the conjugation reaction and the aggregation process. | Temperature: 4°C to Room Temperature |
Issue 2: Low Conjugation Efficiency
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Suboptimal pH for Hydrazone Formation | The reaction is most efficient in a slightly acidic environment. Adjust the pH to between 5.0 and 7.0. | Optimal pH: 5.0 - 7.0 |
| Insufficient Molar Excess of Linker | Increase the molar ratio of this compound to the protein. A 10- to 50-fold molar excess is a common starting point. | Molar Excess: 10-50 fold |
| Slow Reaction Kinetics | Use aniline as a catalyst to accelerate the reaction, especially at neutral pH. Increase the reaction time or temperature if the protein is stable under those conditions. | Aniline Concentration: 10-100 mM |
| Hydrolysis of Hydrazone Bond | The hydrazone bond is susceptible to hydrolysis, especially at acidic pH. If the conjugate is purified or stored at a low pH for an extended period, this may lead to cleavage. Analyze the conjugate promptly after purification. | Storage pH: Neutral (e.g., 7.4) |
Issue 3: High Levels of Soluble Aggregates Detected by DLS or SEC
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Over-labeling of the Protein | Reduce the molar excess of the this compound linker in the conjugation reaction to achieve a lower degree of labeling. | Molar Excess: Start with a lower range, e.g., 5-10 fold |
| Presence of Pre-existing Aggregates | Ensure the starting protein solution is monomeric and free of aggregates by performing a purification step such as SEC immediately before conjugation. | Pre-conjugation Purity: >95% monomer |
| Suboptimal Buffer Conditions for Storage | After conjugation and purification, store the protein conjugate in a buffer that is known to maintain its stability. Consider adding stabilizing excipients. | Storage Buffer: Protein-specific, often PBS at pH 7.4 |
| Instability of the Conjugate | The addition of the PEG-linker and payload may have altered the protein's stability. Screen different buffer additives to find conditions that stabilize the conjugate. | Stabilizing Additives: See Table below |
Table of Recommended Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Arginine | 50-100 mM | Suppresses protein-protein interactions and aggregation. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize the native protein conformation through preferential exclusion. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Reduce surface-induced aggregation and solubilize hydrophobic regions. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol assumes the protein has been pre-modified to contain aldehyde groups (e.g., through oxidation of glycoproteins).
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Buffer Exchange: Ensure the protein is in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). The buffer should be free of primary amines.
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Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO or DMF.
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Conjugation Reaction:
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To the protein solution (typically 1-10 mg/mL), add the desired molar excess of the this compound stock solution. A 10-50 fold molar excess is a common starting point.
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If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal time should be determined empirically.
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Purification: Remove excess this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Analysis of Protein Aggregates by Dynamic Light Scattering (DLS)
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Sample Preparation:
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Filter the protein conjugate sample through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large particulates.
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Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in a buffer that has also been filtered.
-
-
DLS Measurement:
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Transfer the sample to a clean, dust-free cuvette.
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Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire the data according to the instrument's software instructions.
-
-
Data Analysis: The software will provide the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the heterogeneity of the sample. A higher PDI and the presence of larger species are indicative of aggregation.
Protocol 3: Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC)
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System Preparation: Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4) at a constant flow rate until a stable baseline is achieved.
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Sample Preparation: Filter the protein conjugate sample through a 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
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Injection: Inject a defined volume of the prepared sample onto the equilibrated SEC column.
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Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
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Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute earlier than the monomeric protein conjugate. The percentage of aggregates can be calculated based on the peak areas.
Visualizing the Workflow and Troubleshooting Logic
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Chemical reaction of hydrazone bond formation.
Caption: Troubleshooting decision tree for protein aggregation.
References
troubleshooting low yield in N3-PEG16-Hydrazide conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing N3-PEG16-Hydrazide conjugation reactions and addressing issues of low yield.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and recommended solutions for troubleshooting your this compound conjugation experiments.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction pH | The formation of the hydrazone bond is pH-dependent. The optimal pH is typically between 4.5 and 7.[1] For sensitive biomolecules, a pH range of 6.0-7.4 is often used.[2] Perform small-scale pilot reactions to determine the optimal pH for your specific reactants. |
| Incorrect Molar Ratio of Reactants | An insufficient excess of the this compound can lead to incomplete conjugation. A 5- to 50-fold molar excess of the hydrazide linker over the carbonyl-containing molecule is often recommended.[1][3] The optimal ratio should be determined empirically for your specific system. |
| Degradation of Reactants | Ensure the this compound and the carbonyl-containing molecule are not degraded. Use fresh reagents and store them according to the manufacturer's instructions. If generating aldehydes on a glycoprotein via oxidation, be mindful that excessive oxidation can damage the protein.[2] |
| Slow Reaction Kinetics | Hydrazone formation can be slow at neutral pH. To increase the reaction rate, consider adding a catalyst such as aniline. Alternatively, the reaction time can be extended (e.g., overnight at 4°C). |
| Steric Hindrance | The conjugation site on your target molecule may be sterically hindered, preventing efficient reaction with the PEG linker. If possible, consider engineering a more accessible conjugation site. Using a linker with a longer PEG chain might also help overcome some steric hindrance. |
| Instability of the Hydrazone Bond | The hydrazone bond is susceptible to hydrolysis, especially under acidic conditions. Ensure that the final conjugate is stored in a buffer at or near neutral pH (e.g., pH 7.4) to prevent cleavage. Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. |
| Inefficient Purification | The desired conjugate may be lost during the purification process. Optimize your purification strategy. Common methods for purifying PEGylated proteins include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC). |
| Inaccurate Quantification | The method used to quantify the conjugate may not be accurate. Use multiple methods for characterization, such as SDS-PAGE and HPLC, to confirm conjugation and estimate the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a hydrazone ligation reaction with this compound?
A1: The formation of a hydrazone bond is most efficient in a slightly acidic buffer, typically with a pH between 4.5 and 7. However, for sensitive proteins and antibodies, the reaction is often performed at a pH between 6.0 and 7.4 to maintain protein integrity. It is highly recommended to perform pilot experiments to determine the optimal pH for your specific reactants.
Q2: How can I increase the rate of the conjugation reaction?
A2: To accelerate the reaction, especially at a neutral pH, you can add a nucleophilic catalyst like aniline. Another option is to increase the reaction time, for instance, by incubating the reaction mixture overnight at 4°C.
Q3: How stable is the resulting hydrazone bond?
A3: The stability of the hydrazone bond is pH-dependent. It is generally stable at a neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6). This pH-sensitive nature can be advantageous for applications requiring drug release in the acidic environment of endosomes or lysosomes. Hydrazones derived from aromatic aldehydes are significantly more stable to acid hydrolysis than those derived from aliphatic aldehydes.
Q4: What are the best methods to purify the this compound conjugate?
A4: Purification is crucial to remove unreacted PEG-hydrazide and the unconjugated molecule. The most common purification techniques for PEGylated proteins are:
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Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation.
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Ion-Exchange Chromatography (IEX): Separates based on charge differences. The PEG chain can shield surface charges, altering the protein's interaction with the IEX resin.
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Hydrophobic Interaction Chromatography (HIC): Can also be used for purification, though its effectiveness can depend on the properties of the protein and the PEG.
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Dialysis or Diafiltration: Useful for removing small molecules like unreacted PEG linker.
Q5: How can I confirm that the conjugation was successful?
A5: Several analytical techniques can be used to confirm conjugation:
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SDS-PAGE: A successful conjugation will result in a noticeable increase in the molecular weight of the protein, leading to a shift in the band on the gel.
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HPLC (High-Performance Liquid Chromatography): Techniques like SEC-HPLC or RP-HPLC can be used to separate the conjugate from the starting materials and assess purity.
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Mass Spectrometry: Can provide a precise mass of the conjugate, confirming the addition of the this compound.
Experimental Protocol: General this compound Conjugation
This protocol provides a general procedure for conjugating this compound to a protein with aldehyde groups generated by periodate oxidation of glycans. Optimization will be required for specific applications.
Materials:
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Glycoprotein of interest
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This compound
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Oxidation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
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Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0)
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Sodium periodate (NaIO₄)
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Quenching solution (e.g., 1 M glycerol or ethylene glycol)
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Desalting column
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Purification system (e.g., SEC or IEX)
Methodology:
-
Preparation of Aldehyde Groups on the Glycoprotein:
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Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.
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Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
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Incubate the reaction in the dark for 30 minutes at room temperature.
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Quench the reaction by adding the quenching solution to a final concentration of 15-20 mM and incubate for 15 minutes.
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Immediately remove excess periodate and quenching agent using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation Reaction:
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Dissolve the this compound in the Conjugation Buffer.
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Add a 5- to 20-fold molar excess of the this compound solution to the oxidized glycoprotein solution.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
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Purify the reaction mixture to remove unreacted this compound and any unconjugated protein.
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Size-exclusion chromatography (SEC) is often the initial method of choice to separate the larger PEGylated conjugate from the smaller unreacted PEG linker.
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Further purification to separate PEGylated from un-PEGylated protein can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
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Analyze the purified fractions by SDS-PAGE to visualize the molecular weight shift of the conjugated protein.
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Use HPLC (e.g., SEC-HPLC) to assess the purity of the final conjugate.
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Confirm the identity of the conjugate using mass spectrometry if required.
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Visualizations
Caption: Experimental workflow for this compound conjugation to a glycoprotein.
Caption: Reaction scheme for hydrazone bond formation.
References
Technical Support Center: Optimizing Molar Excess of N3-PEG16-Hydrazide for Efficient Labeling
Welcome to the technical support center for N3-PEG16-Hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for achieving efficient and reproducible labeling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for labeling?
A1: The optimal molar excess can vary depending on the substrate (protein, peptide, oligonucleotide) and its concentration. A common starting point is a 10- to 50-fold molar excess of this compound over the aldehyde- or ketone-containing molecule.[1] For sensitive substrates or to minimize potential non-specific interactions, it is recommended to perform a titration experiment starting from a lower molar excess (e.g., 5-fold) and increasing it to find the optimal balance between labeling efficiency and reagent use.
Q2: What is the ideal pH for the hydrazone ligation reaction?
A2: The formation of a hydrazone bond is most efficient in a mildly acidic buffer, typically with a pH between 4.5 and 6.0.[2] This acidic environment protonates the carbonyl oxygen of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2] However, if your biomolecule is sensitive to low pH, the reaction can be performed at a neutral pH (7.0-7.4), though the reaction rate may be slower.[2]
Q3: How long should the labeling reaction be incubated?
A3: Incubation times can range from 2 to 4 hours at room temperature to overnight at 4°C.[1] The optimal time depends on the specific reactants, their concentrations, and the reaction pH. We recommend monitoring the reaction progress using an appropriate analytical technique such as HPLC, mass spectrometry, or SDS-PAGE.
Q4: Is a catalyst required for the hydrazone ligation?
A4: While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts like aniline are frequently used to accelerate the reaction, particularly when working with low concentrations of reactants. Modern, more efficient catalysts are also available.
Q5: How stable is the resulting hydrazone bond?
A5: The hydrazone bond is generally stable at neutral pH. However, it is susceptible to hydrolysis under acidic conditions, which can be a consideration for downstream applications. The stability is also influenced by the structure of the aldehyde or ketone, with aromatic aldehydes generally forming more stable hydrazones than aliphatic ones.
Q6: What is the role of the azide (N3) group in this compound?
A6: The azide group provides a second, orthogonal reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for a two-step labeling strategy where the hydrazide is first reacted with an aldehyde or ketone, and the azide is subsequently used to conjugate another molecule containing an alkyne group.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | Incorrect pH of the reaction buffer. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-6.0). If the biomolecule is acid-sensitive, use a neutral buffer (pH 7.0-7.4) and consider increasing the reaction time or adding a catalyst. |
| Sub-optimal molar excess of this compound. | Perform a titration experiment with a range of molar excess values (e.g., 5-fold, 10-fold, 20-fold, 50-fold) to determine the optimal concentration for your specific substrate. | |
| Low concentration of reactants. | Increase the concentration of one or both reactants if possible. The reaction is bimolecular, so the rate depends on the concentration of both the hydrazide and the carbonyl compound. | |
| Degradation of the aldehyde/ketone on the substrate. | Ensure the aldehyde or ketone functionality on your substrate is freshly generated and has not degraded. For glycoproteins, mild periodate oxidation should be performed shortly before labeling. | |
| Precipitation of the Protein/Substrate During Labeling | pH of the buffer is near the isoelectric point (pI) of the protein. | Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein to ensure its solubility. |
| High concentration of the PEG reagent. | While a molar excess is needed, a very high concentration of the PEG reagent might affect the solubility of some proteins. Try reducing the molar excess or increasing the reaction volume. | |
| Non-specific Labeling or Side Reactions | Reaction of hydrazide with other functional groups. | Hydrazide is highly specific for aldehydes and ketones. However, at very high concentrations and prolonged reaction times, minor side reactions could occur. Purify the final conjugate to remove any non-specifically bound reagent. |
| Contaminants in the reaction. | Ensure all buffers and reagents are free from contaminants. Use high-purity water and reagents. | |
| Instability of the Labeled Conjugate | Hydrolysis of the hydrazone bond. | If the conjugate is to be used in acidic conditions, the hydrazone bond may be labile. For applications requiring high stability, consider reducing the hydrazone bond to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH3). |
| Degradation in biological media. | Be aware that components in plasma can contribute to the degradation of hydrazone bonds, even at neutral pH. It is important to characterize the stability of your conjugate in the relevant biological matrix. |
Quantitative Data on Labeling Parameters
The efficiency of hydrazone ligation is influenced by several factors. The following table summarizes key parameters and their effects on the reaction.
| Parameter | Condition | Effect on Reaction Rate | Reference |
| pH | pH 4.5 | 20-fold increase (vs. neutral) for some peptide ligations | |
| pH 5.7 | 70-fold increase (vs. neutral) for some peptide ligations | ||
| pH 7.0 | Slower reaction rate, may require catalyst or longer incubation | ||
| Catalyst | Aniline (10-100 mM) | Significant rate enhancement, especially at neutral pH | |
| Reactant Type | Aryl aldehydes | Generally faster reaction rates and more stable hydrazones |
Experimental Workflow and Methodologies
Diagram of the Experimental Workflow for Labeling with this compound
References
Technical Support Center: Minimizing Side Reactions in Antibody-Hydrazide Conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize side reactions during antibody modification for hydrazide conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions during hydrazide conjugation of antibodies, and how can they be minimized?
A1: The most common side reactions include antibody aggregation, low or inconsistent Drug-to-Antibody Ratio (DAR), and loss of antibody activity. These can be minimized through careful control of reaction conditions.
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Antibody Aggregation: This can be caused by unfavorable buffer conditions, the use of organic solvents for dissolving hydrophobic linkers, and the modification of the antibody surface with hydrophobic payloads.[1][2] To mitigate aggregation, it is crucial to work at a pH away from the antibody's isoelectric point and to use stabilizing excipients such as sugars (sucrose, trehalose) or amino acids (arginine). Immobilizing the antibody on a solid support during conjugation is another effective strategy to prevent aggregation.[1]
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Low or Inconsistent Drug-to-Antibody Ratio (DAR): This can result from inefficient oxidation of the antibody's glycans to aldehydes or incomplete reaction with the hydrazide linker.[3] Optimizing the concentration of the oxidizing agent (e.g., sodium periodate), reaction time, and temperature is critical. Additionally, ensuring the correct molar ratio of the hydrazide linker to the antibody and optimizing the pH for hydrazone bond formation can improve conjugation efficiency.
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Loss of Antibody Activity: Harsh oxidation conditions can damage critical amino acid residues in the antigen-binding regions of the antibody. Using mild oxidation conditions and site-specific conjugation methods that target the Fc region's glycans can help preserve antibody activity.
Q2: How can I prevent the oxidation of aldehyde groups on the antibody before the hydrazide conjugation step?
A2: Over-oxidation of the generated aldehyde groups to carboxylic acids can reduce the efficiency of the subsequent conjugation step. To prevent this, it's important to carefully control the oxidation reaction.
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Control Oxidizing Agent Concentration: Use the minimum concentration of sodium periodate necessary to achieve the desired level of oxidation.
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Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-oxidation.
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Quench the Reaction: After the desired oxidation time, the reaction should be quenched by adding a quenching agent like glycerol or ethylene glycol to consume any remaining periodate.
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Immediate Purification: Following quenching, the oxidized antibody should be purified immediately to remove the periodate and quenching agent, which can be done using a desalting column.
Q3: My antibody is aggregating after modification. What is the cause and how can I fix it?
A3: Antibody aggregation is a common issue that can arise from several factors during the conjugation process.
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Unfavorable Buffer Conditions: The pH of the buffer system can significantly impact antibody solubility. If the pH is near the antibody's isoelectric point, it can lead to aggregation. Maintaining a pH that is at least one unit away from the isoelectric point is recommended. The ionic strength of the buffer can also play a role, with both too low and too high salt concentrations potentially causing aggregation.
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Hydrophobic Payloads and Linkers: The conjugation of hydrophobic molecules to the antibody surface can increase the propensity for aggregation. Using linkers with improved solubility, such as those containing polyethylene glycol (PEG) spacers, can help mitigate this issue.
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Organic Solvents: Some linkers and payloads require organic solvents like DMSO for dissolution, which can induce antibody aggregation. It is advisable to use the lowest possible concentration of the organic solvent and to consider using water-soluble crosslinkers if available.
-
Solutions to Prevent Aggregation:
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Optimize the buffer pH and salt concentration.
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Add stabilizing excipients to the formulation, such as sugars or amino acids.
-
Consider immobilizing the antibody on a solid support during conjugation.
-
Use linkers with enhanced solubility.
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Q4: The final conjugate shows a low Drug-to-Antibody Ratio (DAR). What are the potential reasons?
A4: A low DAR can be attributed to several factors throughout the conjugation workflow.
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Inefficient Aldehyde Generation: Incomplete oxidation of the antibody's glycans will result in fewer sites for the hydrazide linker to attach. This can be addressed by optimizing the concentration of the oxidizing agent, the reaction time, and the temperature.
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Suboptimal Conjugation Conditions: The formation of the hydrazone bond is pH-dependent, with optimal formation typically occurring at a slightly acidic pH (around 4.5-6.0). However, a compromise is often necessary to maintain antibody stability, with reactions commonly performed at a pH between 6.0 and 7.4. The use of a catalyst, such as aniline, can enhance the reaction rate at a more physiological pH.
-
Inadequate Molar Ratio of Linker: A low molar excess of the hydrazide linker may not be sufficient to drive the conjugation reaction to completion. Experimentally determining the optimal molar ratio of the linker to the antibody is recommended.
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Hydrolysis of the Hydrazone Bond: The hydrazone bond can be susceptible to hydrolysis, especially at acidic pH. Ensuring that purification and storage are performed at a neutral or slightly basic pH (e.g., pH 7.4) can help maintain the stability of the conjugate.
Q5: How do I choose the right buffer for the conjugation reaction?
A5: The choice of buffer is critical for both the oxidation and conjugation steps.
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Oxidation Step: A slightly acidic buffer, such as sodium acetate at pH 5.5, is commonly used for the periodate oxidation of antibody glycans.
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Conjugation Step: The optimal pH for hydrazone bond formation is acidic, but antibody stability must be considered. A common approach is to use a buffer with a pH between 6.0 and 7.4, such as phosphate-buffered saline (PBS). The use of an aniline catalyst can improve reaction efficiency at this pH range.
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Buffer Components: Avoid buffers containing primary amines, such as Tris, as they can compete with the hydrazide for reaction with the aldehyde groups on the antibody.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the outcome of antibody-hydrazide conjugation.
Table 1: Effect of pH on Hydrazone Bond Formation and Stability
| pH | Reaction Rate of Hydrazone Formation | Stability of Hydrazone Bond |
| 4.5 | Optimal for rapid formation | Less stable, prone to hydrolysis |
| 5.0-6.5 | Moderate reaction rate | Moderately stable, suitable for release in endosomal compartments |
| 7.4 | Slower reaction rate | Generally stable, suitable for systemic circulation |
Table 2: Recommended Reaction Conditions for Antibody-Hydrazide Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency, but may also increase the risk of aggregation. |
| Sodium Periodate Concentration | 1-10 mM | The optimal concentration should be determined empirically to achieve sufficient oxidation without damaging the antibody. |
| Oxidation Time | 30 minutes | Shorter times can minimize over-oxidation and damage to the antibody. |
| Hydrazide:Antibody Molar Ratio | 20-50:1 | A molar excess of the hydrazide linker is needed to drive the reaction to completion. The optimal ratio should be determined experimentally. |
| Conjugation Reaction Time | 2 hours to overnight | Longer incubation times can increase the degree of labeling, but should be balanced with the stability of the antibody and the hydrazone bond. |
| Temperature | Room temperature (for both oxidation and conjugation) | Provides a balance between reaction rate and protein stability. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation
This protocol describes the gentle oxidation of cis-diols in the antibody's carbohydrate chains to form reactive aldehyde groups.
-
Buffer Exchange: Prepare the antibody in an appropriate oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). The antibody concentration should be between 1-10 mg/mL.
-
Oxidation:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM in the oxidation buffer).
-
Add the sodium periodate solution to the antibody to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
-
Quenching:
-
Stop the oxidation reaction by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 15-20 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Immediately purify the oxidized antibody to remove excess periodate and quenching agent. This is typically done using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (e.g., PBS, pH 6.5-7.4).
-
Protocol 2: Conjugation of Hydrazide Linker to the Oxidized Antibody
This protocol outlines the reaction of the hydrazide-functionalized molecule with the aldehyde groups on the oxidized antibody.
-
Reagent Preparation: Dissolve the hydrazide-functionalized linker or payload in an appropriate solvent (e.g., DMSO or the conjugation buffer).
-
Conjugation Reaction:
-
Add the hydrazide solution to the purified, oxidized antibody. A molar excess of 20-50 fold of the hydrazide linker is a typical starting point.
-
If the reaction is being performed at a pH of 6.5-7.4, the addition of an aniline catalyst can increase the reaction rate.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight if necessary.
-
-
Purification:
-
Purify the antibody conjugate to remove the excess, unreacted hydrazide linker. Size-exclusion chromatography (SEC) is a commonly used method.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) of the final conjugate using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Visual Guides
Workflow for Antibody-Hydrazide Conjugation
Caption: Experimental workflow for antibody-hydrazide conjugation.
Common Side Reactions in Hydrazide Conjugation
Caption: Desired reaction vs. common side reactions.
Troubleshooting Logic for Low DAR
Caption: Troubleshooting decision tree for low DAR.
References
impact of buffer conditions on N3-PEG16-Hydrazide reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-PEG16-Hydrazide in their experiments. The information focuses on the impact of buffer conditions on the kinetics of hydrazone bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions involving this compound and a carbonyl-containing molecule (e.g., an aldehyde or ketone).
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution | Explanation |
| Suboptimal pH | Adjust the reaction buffer pH to the optimal range of 4.5-6.0.[1] | The formation of hydrazones is acid-catalyzed.[2] At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate.[3][4] A mildly acidic environment facilitates this step, accelerating the reaction. However, a pH below 3 can protonate the hydrazide, rendering it non-nucleophilic and slowing the reaction.[2] |
| Inadequate Reaction Time or Temperature | Increase the incubation time (e.g., 2-16 hours) or temperature (e.g., room temperature to 37°C). | Hydrazone formation can be slow, especially at neutral pH and low reactant concentrations. Increasing the reaction time or temperature can help drive the reaction to completion. |
| Unreactive Carbonyl Compound | If possible, use an aromatic aldehyde, which is generally more reactive than aliphatic aldehydes or ketones. Electron-withdrawing groups on the aldehyde can also increase reactivity. | The electronic properties of the carbonyl partner significantly influence the reaction rate. Aromatic aldehydes are more electrophilic and thus react faster. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. A molar excess of this compound (e.g., 10-50 fold) is often used. | Higher concentrations increase the frequency of molecular collisions, leading to a faster reaction rate. |
| Absence of a Catalyst | Add a nucleophilic catalyst, such as aniline (10-100 mM), to the reaction mixture. | Aniline accelerates hydrazone formation, especially at neutral pH, by forming a more reactive Schiff base intermediate with the aldehyde. |
| Degraded this compound | Ensure the reagent has been stored properly (protected from light and moisture) and aliquot stock solutions to avoid repeated freeze-thaw cycles. Consider using a fresh batch of the reagent. | The hydrazide group can hydrolyze over time, especially in the presence of moisture, leading to reduced reactivity. |
A decision tree for troubleshooting low yield is presented below:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a hydrazone ligation reaction with this compound?
A1: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4.5 to 6.0. While the reaction can proceed at neutral pH (7.0-7.4), the rate is generally slower.
Q2: Why is the reaction slower at neutral pH?
A2: The reaction mechanism involves two key steps: the nucleophilic attack of the hydrazide on the carbonyl group to form a tetrahedral intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to form the hydrazone. At neutral pH, the dehydration step is slow and becomes rate-limiting.
Q3: Can I perform the reaction at a pH above 7.4?
A3: It is generally not recommended to perform the reaction at a basic pH (above 8.0). While the resulting hydrazone bond is stable at basic pH, the reaction rate is significantly reduced.
Q4: How does the choice of buffer affect the reaction?
A4: Common buffers such as sodium phosphate and sodium acetate are suitable for hydrazone ligation. It is important to ensure that the buffer itself does not contain primary amines that could compete with the hydrazide in reacting with the carbonyl compound.
Q5: Is a catalyst necessary for the reaction?
A5: A catalyst is not strictly necessary, especially if the reaction is performed at an optimal acidic pH. However, at neutral pH, a catalyst like aniline can significantly increase the reaction rate. Aniline catalysis allows for efficient conjugation at lower reactant concentrations and in shorter timeframes.
Q6: How stable is the resulting hydrazone bond?
A6: The stability of the hydrazone bond is pH-dependent. It is generally stable at neutral and basic pH but is susceptible to hydrolysis under acidic conditions (pH < 6). This pH-dependent stability is a key feature often exploited in drug delivery systems for release in acidic endosomal or lysosomal compartments. Hydrazones formed from aromatic aldehydes are significantly more stable than those from aliphatic aldehydes.
The workflow for hydrazone ligation and factors influencing its kinetics are depicted below.
Quantitative Data Summary
The following tables summarize the impact of various factors on hydrazone formation kinetics and the stability of the resulting bond.
Table 1: Impact of pH on Hydrazone Formation and Stability
| pH Range | Reaction Rate | Hydrazone Bond Stability | Notes |
| Acidic (< 6) | Generally fast (optimal around 4.5-6.0) | Labile, susceptible to hydrolysis | A pH that is too low (<3) can protonate the hydrazide, inhibiting the reaction. |
| Neutral (6.5-7.5) | Slow without a catalyst | Generally stable | Aniline catalysis is highly effective at neutral pH. |
| Basic (> 8) | Very slow | Stable | Not recommended for the conjugation reaction. |
Table 2: Second-Order Rate Constants for Hydrazone Formation
| Aldehyde/Ketone | Hydrazine | Catalyst (100 mM Aniline) | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | 6-hydrazinopyridyl-peptide | Yes | 7.0 | 170 ± 10 | |
| Benzaldehyde | 6-hydrazinopyridyl-peptide | No | 4.5 | 3.0 ± 0.3 | |
| 2-formylpyridine | Various aminooxy compounds | No | 7.4 | ~0.006 (estimated from graph) | |
| Quinoline-8-carboxaldehyde | OCPH | No | 7.4 | Data suggests rapid reaction | |
| Butyraldehyde | OCPH | No | 7.4 | Data suggests very rapid reaction | |
| *o-carboxy-phenylhydrazine |
Note: Specific kinetic data for this compound is not widely published. The data presented is for analogous hydrazide/hydrazine compounds and serves as a general guide. Reaction rates should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation of an Aldehyde-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available aldehyde groups.
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified protein in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent like DMSO or water.
-
If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
If using, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Analyze the resulting conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Use techniques like MALDI-TOF mass spectrometry to determine the number of PEG linkers attached per protein.
-
Protocol 2: General Procedure for Assessing Hydrazone Bond Stability
This protocol describes a general method to determine the stability of a hydrazone-linked conjugate at various pH values.
-
Preparation of Buffers and Sample:
-
Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4).
-
Prepare a stock solution of the purified hydrazone-linked conjugate.
-
Dilute the stock solution into each pH buffer to a final concentration suitable for analysis (e.g., by RP-HPLC). Ensure the initial organic solvent concentration from the stock is low (<5%) to not affect the buffer pH.
-
-
Incubation and Sampling:
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis reaction, for example, by freezing the sample at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples by RP-HPLC. Develop a gradient elution method that effectively separates the intact conjugate from its hydrolysis products.
-
Monitor the decrease in the peak area of the intact conjugate over time to determine the rate of hydrolysis and the half-life of the conjugate at each pH.
-
References
Technical Support Center: Stability of Hydrazone Bonds in Varying pH Environments
This technical support center is designed for researchers, scientists, and drug development professionals working with hydrazone-linked molecules. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing the stability of hydrazone bonds at different pH levels?
A1: The stability of a hydrazone bond is primarily dictated by acid-catalyzed hydrolysis.[1] Hydrazone linkages are generally designed to be stable at neutral physiological pH (around 7.4) but become labile and cleave under acidic conditions.[1][2][3] This pH-dependent behavior is crucial for applications like drug delivery, where the bond should remain intact in the bloodstream but break to release a payload in the acidic environments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0) within target cells.[1] The hydrolysis process involves the protonation of one of the nitrogen atoms in the hydrazone linkage, which is then followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond.
Q2: How do the structural features of the reacting aldehyde/ketone and hydrazine affect the stability of the resulting hydrazone bond?
A2: The electronic and steric properties of the substituents on both the carbonyl and hydrazine precursors significantly influence the stability of the hydrazone bond.
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Aromatic vs. Aliphatic Carbonyls : Hydrazones formed from aromatic aldehydes or ketones are generally more stable than those derived from aliphatic ones. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring, which delocalizes the π-electrons and strengthens the bond.
-
Electron-donating vs. Electron-withdrawing Groups : Electron-donating groups on the carbonyl component can increase the stability of the hydrazone bond, while electron-withdrawing groups tend to decrease stability by making the carbon atom more susceptible to nucleophilic attack.
-
Steric Hindrance : Increased steric hindrance around the hydrazone bond can enhance its stability by sterically shielding it from hydrolysis.
Q3: What are the key stability differences between alkylhydrazones, acylhydrazones, and oximes?
A3: Alkylhydrazones, acylhydrazones, and oximes exhibit different stability profiles. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more readily cleaved at acidic pH. This characteristic makes them well-suited for drug delivery applications that require stability in circulation and rapid cleavage in acidic intracellular compartments. Alkylhydrazones are the most susceptible to hydrolysis among the three. Oximes are significantly more stable to hydrolysis than hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower than for simple hydrazones.
Q4: My hydrazone-linked conjugate is stable in buffer but cleaves prematurely in plasma. What could be the cause?
A4: It is a known phenomenon that hydrazone linkers can show significantly lower stability in plasma compared to a buffer at the same pH. This discrepancy arises because plasma contains proteins and other low molecular weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature drug release. Therefore, it is crucial to perform stability studies in plasma to obtain a more accurate prediction of in-vivo performance.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Premature Cleavage of Hydrazone Linker in Circulation | The hydrazone structure is inherently too labile. | Synthesize a more stable hydrazone by using an aromatic aldehyde instead of an aliphatic one. Consider using an acylhydrazone, which offers greater stability at neutral pH. |
| Unfavorable electronic effects of substituents. | Modify the electronic properties of the aldehyde/ketone or hydrazine precursors. Introducing electron-donating groups on the carbonyl component can increase stability. | |
| Plasma-catalyzed hydrolysis. | While difficult to completely eliminate, selecting a more sterically hindered or electronically stabilized hydrazone can reduce susceptibility to plasma components. | |
| Incomplete or Slow Hydrazone Formation | Reaction conditions are not optimal. | The formation of hydrazones is often catalyzed by acid. A pH of approximately 4.5 is typically advantageous for the reaction. The reaction can be slow at neutral pH. |
| Poor reactivity of starting materials. | Aliphatic aldehydes generally react more quickly than aromatic aldehydes. Consider the electronic properties of your substrates. | |
| Drug-Conjugate Aggregation | High drug-to-antibody ratio (DAR) can increase the propensity for aggregation. | Optimize the DAR to a lower value. |
| Hydrophobicity of the conjugate. | Introduce hydrophilic modifications, such as PEGylation, to improve solubility and stability. | |
| Improper storage conditions. | Store the conjugate at a low temperature and protect it from light. |
Quantitative Data Summary
The stability of hydrazone bonds is highly dependent on the pH of the environment. The table below summarizes the hydrolysis half-life of different types of hydrazone linkages at various pH values.
| Hydrazone Type | pH 5.5 | pH 7.4 | Reference |
| Aliphatic Aldehyde-derived PEG-HZ-PE | Complete disappearance within 2 minutes | 20 - 150 minutes | |
| Aromatic Aldehyde-derived PEG-HZ-PE | > 48 hours | > 72 hours |
Note: The stability can vary significantly based on the specific molecular structure.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Bond Formation
This protocol describes a general method for the synthesis of a hydrazone from an aldehyde or ketone and a hydrazine derivative.
Materials:
-
Aldehyde or ketone
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, acyl hydrazide)
-
Solvent (e.g., ethanol, methanol, or an aqueous buffer)
-
Acid catalyst (e.g., acetic acid, hydrochloric acid) (optional, but often recommended)
Procedure:
-
Dissolve the aldehyde or ketone in the chosen solvent.
-
Add an equimolar amount of the hydrazine derivative to the solution.
-
If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid). The optimal pH for hydrazone formation is typically around 4.5.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Upon completion of the reaction, the hydrazone product can be isolated by precipitation, filtration, or extraction, followed by purification if necessary (e.g., recrystallization or column chromatography).
Protocol 2: Assessing the pH-Dependent Stability of a Hydrazone-Linked Compound
This protocol outlines a general procedure for evaluating the stability of a hydrazone-linked compound in buffers at different pH values.
Materials:
-
Hydrazone-linked compound
-
Buffers at desired pH values (e.g., pH 5.0, 6.0, and 7.4 to mimic endosomal and physiological conditions). Common buffer systems include acetate or citrate for acidic pH and phosphate-buffered saline (PBS) for pH 7.4.
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Organic solvent for stock solution (e.g., DMSO or acetonitrile)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Buffer Preparation : Prepare buffers at the target pH values.
-
Sample Preparation : Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent.
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Incubation : Add a small volume of the stock solution to each of the prepared buffers to a final desired concentration. Ensure the final concentration of the organic solvent is low to avoid affecting the stability.
-
Time-course Analysis : Incubate the samples at a controlled temperature (e.g., 37°C). At various time points, withdraw aliquots from each sample.
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Quantification : Analyze the aliquots using a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining intact hydrazone-linked compound and/or the released payload.
-
Data Analysis : Plot the concentration of the intact compound versus time for each pH value. From these plots, you can determine the rate of hydrolysis and the half-life of the hydrazone bond at each pH.
Visualizations
References
Technical Support Center: Enhancing Solubility of Hydrophobic Drug-PEG Conjugates
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with hydrophobic drug-polyethylene glycol (PEG) conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during or after the synthesis and purification of your drug-PEG conjugate.
Q1: My drug-PEG conjugate precipitated out of the aqueous solution immediately after purification. What are the possible causes and how can I resolve this?
A: Precipitation of a freshly purified conjugate is a common issue stemming from the inherent hydrophobicity of the parent drug, which may not be sufficiently masked by the PEG chain. The primary factors to investigate are concentration, solution composition (pH, ionic strength), and temperature.
Possible Causes & Corrective Actions:
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Concentration Effects: The conjugate concentration may have exceeded its solubility limit in the final buffer. This is a frequent issue, especially if the purification process (e.g., dialysis, chromatography) results in a highly concentrated sample.[1]
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Solution: Determine the maximum soluble concentration empirically. Serially dilute your conjugate in the target buffer to find a stable concentration. If a higher concentration is required, you may need to explore formulation strategies (see FAQ Q2).
-
-
Buffer Composition (pH & Ionic Strength): The pH of the solution can significantly impact the solubility of conjugates, especially if the drug or linker contains ionizable groups.[2] Similarly, the type and concentration of salts can influence solubility through effects on hydration shells.
-
Solution: Perform a buffer screening experiment. Test a range of pH values and different buffer systems (e.g., phosphate, citrate, acetate) at various ionic strengths to identify optimal conditions.
-
-
Temperature: Solubility is temperature-dependent. Some compounds are less soluble at lower temperatures.
-
Solution: Evaluate the solubility of your conjugate at different temperatures (e.g., 4°C, room temperature, 37°C). Avoid storing the conjugate at low temperatures if it exhibits this behavior, unless it is in a lyophilized state.
-
-
Residual Organic Solvent: Insufficient removal of organic solvents used during synthesis or purification can cause the conjugate to "crash out" when transferred to a fully aqueous environment.
-
Solution: Ensure complete removal of organic solvents through methods like extended dialysis, diafiltration, or lyophilization followed by reconstitution.
-
Frequently Asked Questions (FAQs)
This section covers general strategies and principles for improving the solubility of drug-PEG conjugates.
Q1: What molecular design strategies can I use to improve the intrinsic solubility of my drug-PEG conjugate?
A: Modifying the structure of the PEG polymer itself is a primary strategy to enhance the overall hydrophilicity and aqueous solubility of the conjugate.[3]
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Increase PEG Molecular Weight: Using a higher molecular weight PEG chain increases the hydrophilic-lipophilic balance (HLB) of the conjugate. Studies have shown that higher molecular weight PEGs can lead to greater phase solubility of the conjugated drug.[4][5]
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Use Branched or Multi-Arm PEGs: Compared to linear PEG, branched or multi-arm structures can create a larger hydrodynamic volume. This enhanced steric shielding can further mask the hydrophobic drug core and improve interactions with water.
-
Optimize Drug-to-PEG Ratio: For drugs with multiple attachment sites, the number of attached PEG chains can be optimized. A higher degree of PEGylation generally leads to increased solubility, but it may also impact the drug's bioactivity, so a careful balance must be struck.
Q2: My conjugate has intrinsically low solubility. What formulation strategies can enhance its apparent solubility in aqueous media?
A: When molecular design is insufficient, formulation techniques can be employed to improve the apparent solubility and stability of the conjugate. These methods create systems where the conjugate is dispersed or encapsulated rather than truly dissolved.
-
Solid Dispersion: This technique involves dispersing the drug-PEG conjugate within a solid hydrophilic carrier or matrix. The conjugate exists as very fine, amorphous particles within the carrier, which enhances wettability and dissolution rate. Common carriers include high molecular weight PEGs (e.g., PEG 6000), polyvinylpyrrolidone (PVP), and HPMC.
-
Co-solvency: The solubility of a conjugate can often be increased by adding a water-miscible organic solvent, known as a co-solvent. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. Examples include ethanol, propylene glycol (PG), and PEG 400.
-
Micellar Encapsulation: If the conjugate still possesses significant hydrophobicity, it can be formulated into micelles using block copolymers like mPEG-PLGA. The hydrophobic part of the conjugate partitions into the hydrophobic core of the micelle, while the hydrophilic PEG blocks form the outer shell, ensuring dispersibility in water.
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Lyophilization (Freeze-Drying): Lyophilization can produce a highly porous, amorphous powder with a large surface area, which can improve dissolution rates upon reconstitution. Using cryoprotectants like sucrose or tert-butyl alcohol (TBA) as a co-solvent during the process can further enhance the solubility of the final product.
References
Validation & Comparative
Characterizing N3-PEG16-Hydrazide Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of molecules like N3-PEG16-Hydrazide conjugates is critical for ensuring the quality, efficacy, and safety of their products. This guide provides a comprehensive comparison of key analytical techniques used to characterize these conjugates, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring a terminal azide (N3) group for "click" chemistry applications and a hydrazide group for conjugation to carbonyl groups (aldehydes and ketones) on target molecules. Effective characterization is essential to confirm successful conjugation, determine the degree of PEGylation, assess purity, and ensure structural integrity.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of this compound conjugates. The choice of technique depends on the specific information required, the nature of the conjugate, and available instrumentation. The following table summarizes and compares the primary analytical methods.
| Analytical Technique | Principle | Primary Output | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, determination of PEGylation degree, impurity profiling.[1][2] | High sensitivity and specificity, provides detailed structural information.[1][2] | Can produce complex spectra with PEGylated molecules due to multiple charge states, may require specialized data analysis.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation of the conjugate, determination of the degree of PEGylation. | Provides absolute, quantitative information without a calibration curve; non-destructive. | Lower sensitivity compared to MS, potential for signal overlap in large, complex conjugates. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Purity assessment, separation of conjugate from unreacted starting materials, quantification. | Robust and reproducible, various modes (SEC, RP-HPLC) for different separation needs. | Does not provide direct molecular weight or structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules. | Confirmation of covalent bond formation by identifying characteristic functional group vibrations. | Fast, "reagent-free," and can be used for a wide range of samples. | Less specific than MS or NMR for detailed structural elucidation, may have overlapping peaks. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in an electric field. | High-resolution separation of different PEGylated species. | Requires small sample volumes, high separation efficiency. | Less informative for structural elucidation compared to MS. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific this compound conjugates.
Mass Spectrometry: LC-MS for Molecular Weight Determination
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the conjugate and assessing the distribution of PEGylated species.
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
Chromatography (Reversed-Phase HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (Electrospray Ionization - ESI):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: 100-2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
To simplify complex spectra arising from multiple charged ions, a post-column addition of a charge-reducing agent like triethylamine (TEA) can be employed.
NMR Spectroscopy: ¹H NMR for Structural Confirmation and Degree of PEGylation
Proton NMR (¹H NMR) is highly effective for confirming the covalent attachment of the this compound linker and for quantifying the degree of PEGylation, especially for smaller conjugates.
Sample Preparation: Dissolve 1-5 mg of the purified and lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Identify a well-resolved proton signal unique to the PEG backbone (typically the repeating ethylene glycol units around 3.6 ppm) and a distinct, well-resolved signal from the molecule to which it is conjugated.
Data Analysis:
-
Integrate the identified peaks.
-
Calculate the degree of conjugation by comparing the ratio of the integrals, making sure to account for the number of protons each signal represents.
HPLC: Size-Exclusion and Reversed-Phase for Purity Assessment
HPLC is a fundamental technique for assessing the purity of the conjugate and separating it from unreacted starting materials.
Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their size in solution.
-
Application: Effective for removing unreacted small molecules like the this compound linker from the larger conjugate and for detecting the presence of aggregates.
Reversed-Phase HPLC (RP-HPLC):
-
Principle: Separates molecules based on their hydrophobicity.
-
Application: Useful for assessing purity by separating the conjugate from the unreacted, typically more hydrophilic, starting molecule.
FTIR Spectroscopy: Confirmation of Hydrazone Bond Formation
FTIR spectroscopy can be used to confirm the formation of the hydrazone bond between the hydrazide group of the linker and a carbonyl group on the target molecule.
Sample Preparation: Prepare a thin film of the dried conjugate or mix it with KBr to form a pellet.
Data Acquisition:
-
Acquire an FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Look for the appearance of a characteristic C=N stretching vibration of the hydrazone bond (typically in the 1620-1650 cm⁻¹ region) and the disappearance of the carbonyl (C=O) stretching band of the starting aldehyde or ketone. The prominent C-O-C ether stretch of the PEG backbone will be visible around 1100 cm⁻¹.
Visualizing Workflows and Pathways
To further clarify the processes involved in characterizing this compound conjugates, the following diagrams illustrate a typical experimental workflow and the conjugation chemistry.
References
A Head-to-Head Comparison: N3-PEG16-Hydrazide Versus Other Leading Heterobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison of N3-PEG16-Hydrazide with other widely used linkers, offering insights into their respective strengths and optimal applications.
This compound is a heterobifunctional linker featuring a terminal azide (N3) group and a hydrazide moiety, separated by a 16-unit polyethylene glycol (PEG) spacer.[1] This unique architecture allows for a two-step, orthogonal conjugation strategy. The hydrazide group readily reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond, while the azide group participates in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The inclusion of the PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.[1][3]
This guide will compare this compound with two other classes of popular heterobifunctional linkers: those based on N-hydroxysuccinimide (NHS) ester and maleimide chemistry (e.g., SMCC), and those utilizing strain-promoted alkyne-azide cycloaddition (e.g., DBCO-NHS ester).
Quantitative Performance Comparison
The choice of a linker is often dictated by the desired reaction kinetics, the stability of the resulting bond, and the overall efficiency of the conjugation process. The following tables provide a summary of key performance metrics for the different ligation chemistries.
Table 1: Comparison of Reaction Kinetics for Common Bioconjugation Chemistries
| Ligation Chemistry | Reactive Groups | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Key Advantages |
| Hydrazone Formation | Hydrazide + Aldehyde/Ketone | 10⁻² - 10¹ | pH 5.0-7.0 | Site-specific targeting of glycans or engineered carbonyls. |
| NHS Ester-Amine Reaction | NHS Ester + Primary Amine | 10¹ - 10³ | pH 7.0-9.0 | High reactivity with abundant amine groups. |
| Maleimide-Thiol Reaction | Maleimide + Thiol | 10² - 10³ | pH 6.5-7.5 | Highly specific for cysteine residues. |
| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | 10⁴ - 10⁵ | Aqueous buffer, Cu(I) catalyst | Very high reaction rate and bioorthogonality. |
| SPAAC (Click Chemistry) | Azide + Strained Alkyne (e.g., DBCO) | 10⁻¹ - 1 | Aqueous buffer, no catalyst | Copper-free, highly bioorthogonal. |
Note: Reaction rates are influenced by factors such as pH, temperature, and the specific reactants involved.
Table 2: Stability of Covalent Bonds Formed by Different Linkers
| Linkage | Formed From | Stability Characteristics |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Reversible under acidic conditions (pH < 6), can be stabilized by reduction. |
| Amide | NHS Ester + Amine | Highly stable across a wide pH range. |
| Thioether | Maleimide + Thiol | Generally stable, but can undergo retro-Michael addition, especially in the presence of other thiols. |
| Triazole (from CuAAC/SPAAC) | Azide + Alkyne | Extremely stable and resistant to chemical and enzymatic degradation. |
Experimental Protocols
To provide a practical framework for comparing these linkers, the following section outlines a detailed methodology for the generation and evaluation of an antibody-drug conjugate (ADC) using this compound, SMCC, and DBCO-NHS Ester.
Experimental Workflow for Comparative ADC Generation
Detailed Methodologies
1. Antibody Modification
-
For this compound (Glycan Targeting):
-
Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5).
-
-
For SMCC (Cysteine Targeting):
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2) at 5-10 mg/mL.
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 2-5 mM.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
-
-
For DBCO-NHS Ester (Lysine Targeting):
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at 5-10 mg/mL.
-
2. Linker-Payload Conjugation
-
This compound-Payload:
-
Dissolve the this compound-payload conjugate in a suitable solvent (e.g., DMSO).
-
Add a 50-100 fold molar excess of the linker-payload to the oxidized antibody solution.
-
Incubate for 2-4 hours at room temperature. The resulting azide-functionalized antibody is then ready for a subsequent click reaction with an alkyne-modified payload if a two-step approach is desired.
-
-
SMCC-Payload:
-
Dissolve the SMCC-activated payload in a suitable solvent (e.g., DMSO).
-
Add a 5-10 fold molar excess of the SMCC-payload to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
DBCO-NHS-Ester-Payload:
-
Dissolve the DBCO-NHS ester in a suitable solvent (e.g., DMSO).
-
Add a 10-20 fold molar excess to the antibody solution.
-
Incubate for 1-2 hours at room temperature. The resulting DBCO-functionalized antibody can then be reacted with an azide-modified payload via SPAAC.
-
3. Purification and Characterization
-
Purification: Purify the resulting ADCs using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted linker-payload and other impurities.
-
Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADCs by HIC-HPLC or mass spectrometry to determine the average DAR.
-
Stability Assessment: Incubate the ADCs in plasma at 37°C and monitor the release of the payload over time using techniques like ELISA or LC-MS to assess linker stability.
-
In Vitro Potency: Evaluate the cytotoxic activity of the ADCs on relevant cancer cell lines using cell viability assays (e.g., MTT or CellTiter-Glo).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical principles behind the different conjugation strategies.
This compound Conjugation Pathway
SMCC Conjugation Pathway
References
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with N3-PEG16-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with N3-PEG16-Hydrazide against alternative PEGylation strategies, primarily focusing on N-hydroxysuccinimide (NHS)-ester based methods. The selection of a PEGylation reagent is a critical decision in the development of protein therapeutics, impacting conjugation efficiency, site-specificity, and the overall characteristics of the final bioconjugate. This document offers an objective comparison supported by experimental data and detailed protocols to inform the selection of the most suitable modification strategy for your research needs.
At a Glance: this compound vs. NHS-ester PEG
| Feature | This compound | NHS-ester PEG |
| Reactive Group(s) | Hydrazide (-NH-NH2), Azide (-N3) | N-Hydroxysuccinimide ester |
| Primary Target on Protein | Aldehydes/Ketones (from oxidized glycans or engineered residues) | Primary amines (Lysine residues, N-terminus) |
| Resulting Linkage | Hydrazone (can be reduced to a more stable bond) | Amide (highly stable) |
| Reaction pH | Hydrazone formation: pH 5.0-7.0 | pH 7.0-9.0 |
| Key Advantages | Site-specific conjugation to glycoproteins; provides an orthogonal azide handle for "click" chemistry.[1] | High reactivity with abundant amine groups; forms highly stable bonds.[2] |
| Key Considerations | Requires the presence of carbonyl groups; the hydrazone bond is less stable than an amide bond, particularly in acidic conditions.[2] | Can lead to a heterogeneous mixture of products due to multiple lysine residues; NHS esters are sensitive to moisture.[2] |
Quantitative Performance Comparison
While direct, side-by-side quantitative mass spectrometry data for this compound versus other linkers on the same protein is not extensively published, we can infer performance based on the underlying chemistries and reported yields from various studies.
| Parameter | This compound (via Glycans) | NHS-ester PEG |
| Typical Reported Yields | Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins.[2] | Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions, though this often results in a mixture of species. |
| Site-Specificity | High. Targets specific carbohydrate moieties that have been oxidized. | Low to Moderate. Reacts with multiple lysine residues and the N-terminus, leading to positional isomers. |
| Product Homogeneity | Generally high, leading to a more defined product profile in mass spectrometry. | Low, often resulting in a complex mixture of species with varying degrees of PEGylation, complicating mass spectra. |
| Bond Stability | The resulting hydrazone bond is susceptible to hydrolysis, especially at low pH. This can be a desirable trait for controlled release applications. For stable conjugates, the hydrazone can be reduced. | The amide bond formed is highly stable under a wide range of physiological conditions. |
Mass Spectrometry Analysis: A Comparative Overview
Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for characterizing PEGylated proteins. Electrospray ionization (ESI) is generally preferred over matrix-assisted laser desorption/ionization (MALDI) for its compatibility with liquid chromatography and automated workflows.
Analysis of this compound Modified Proteins:
Due to the site-specific nature of the modification, proteins modified with this compound typically yield simpler and more easily interpretable mass spectra. The expected outcome is a more homogenous product with a distinct mass shift corresponding to the addition of the PEG linker.
Analysis of NHS-ester PEG Modified Proteins:
The non-specific nature of NHS-ester PEGylation often results in a heterogeneous mixture of products with one or more PEG chains attached at various lysine residues. This leads to complex mass spectra with overlapping charge state envelopes, making data interpretation challenging.
Strategies to Improve Mass Spectrometry Data of PEGylated Proteins:
A common challenge in the ESI-MS analysis of PEGylated proteins is the formation of multiple charged ions, which can complicate the spectra. A technique to simplify these spectra is the post-column addition of a charge-stripping agent, such as triethylamine (TEA). This reduces the number of charge states and consolidates the signal into fewer, more intense peaks, aiding in deconvolution and mass determination.
Experimental Protocols
Protocol 1: Site-Specific Glycoprotein Modification with this compound
This protocol outlines the site-specific conjugation of this compound to the carbohydrate moieties of a glycoprotein.
1. Oxidation of Glycoprotein: a. Prepare the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). b. Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 1-10 mM. c. Incubate the reaction for 20-30 minutes at 4°C in the dark. d. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C. e. Remove excess periodate and glycerol by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
2. Conjugation with this compound: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein. c. For improved efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. e. Purify the PEGylated glycoprotein using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent.
Protocol 2: Non-Specific Protein Modification with NHS-ester PEG
This protocol provides a general procedure for the conjugation of an NHS-ester PEG to a protein via its primary amines.
1. Protein Preparation: a. Prepare the protein in an amine-free buffer at pH 7.0-9.0 (e.g., phosphate-buffered saline, PBS).
2. Conjugation with NHS-ester PEG: a. Immediately before use, prepare a stock solution of the NHS-ester PEG reagent in an anhydrous solvent like DMSO. b. Add a 5- to 20-fold molar excess of the NHS-ester PEG solution to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. d. Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. e. Purify the PEGylated protein using SEC or dialysis.
Protocol 3: LC-MS/MS Analysis of PEGylated Proteins
This protocol provides a general workflow for the analysis of PEGylated proteins by LC-MS/MS.
1. Sample Preparation: a. Dilute the purified PEGylated protein to a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: C4 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-20 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Sampling Cone: 30 - 50 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Mass Range: 500-5000 m/z.
4. Data Analysis: a. Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its PEGylated forms. b. Determine the degree of PEGylation by identifying the mass additions corresponding to the PEG linker.
Visualizing the Workflow and Concepts
Caption: Workflow for this compound modification and analysis.
Caption: Comparison of hydrazide and NHS-ester reaction targets.
References
A Comparative Guide to the In Vitro Efficacy of ADCs Synthesized with N3-PEG16-Hydrazide and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) synthesized using N3-PEG16-Hydrazide linkers against ADCs synthesized with alternative linker technologies, primarily maleimide-based linkers. The information herein is supported by experimental data from various sources to assist in the rational design and evaluation of next-generation ADCs.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, solubility, and efficacy. The choice of linker chemistry dictates the drug-to-antibody ratio (DAR), the site of conjugation, and the mechanism of payload release.
This compound is a heterobifunctional linker featuring a hydrazide group for conjugation to a carbonyl (aldehyde or ketone) and an azide group for "click chemistry". The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties. The hydrazone bond formed is typically designed to be cleavable under the acidic conditions of the lysosome.
Maleimide-based linkers are a widely used alternative that reacts with free thiol groups on the antibody, often generated by reducing interchain disulfide bonds. This results in a stable thioether bond.
Comparative In Vitro Efficacy
The in vitro efficacy of an ADC is a crucial early indicator of its potential therapeutic success. Key parameters evaluated include cytotoxicity (IC50), induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity (IC50 values) of ADCs synthesized with different linker technologies from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, payloads, and experimental conditions.
Table 1: In Vitro Cytotoxicity of Trastuzumab-Based ADCs in HER2-Positive Cancer Cell Lines
| Cell Line | Linker-Payload | Average DAR | IC50 (nM) | Reference |
| BT-474 | Thio-maleimide-Gold Complex | 2-4 | ~840 | [1] |
| SKBR-3 | Thio-maleimide-Gold Complex | 2-4 | ~490 | [1] |
| BT-474 | Dibromomaleimide-MMAE | ~4 | Low nM range | [2] |
| BT-474 | Dithiomaleimide-MMAE | ~4 | Low nM range | [2] |
| BT-474 | Thio-bromomaleimide-MMAE | ~4 | Low nM range | [2] |
| SK-BR-3 | bis-Alk-vc-MMAE (disulfide re-bridging) | 1-4 | 0.04 - 0.12 | |
| HCC1954 | Glycoside-MMAE | 8 | 0.03 | |
| NCI-H522 | Glycoside-MMAE | 8 | 0.025 | |
| BT-474 | T-DM1 (non-cleavable SMCC) | 3.5 | Varies | |
| NCI-N87 | T-DM1 (non-cleavable SMCC) | 3.5 | Varies |
Table 2: In Vitro Cytotoxicity of Other ADCs
| Cell Line | Antibody Target | Linker-Payload | IC50 | Reference |
| CD33-positive HL-60 | CD33 | Hydrazone-Ozogamicin | Potent | |
| HER2+ cell lines | HER2 | Silyl ether-MMAE | 0.028–0.170 nM | |
| EGFR+ cell line | EGFR | NIR light-cleavable-CA-4 | 16 nM (with irradiation) | |
| HER2+ cells | HER2 | β-galactosidase-MMAE | 8.8 pM | |
| HER2+ cells | HER2 | Val-Cit-MMAE | 14.3 pM | |
| HER2+ cells | HER2 | Sulfatase-cleavable | 61 and 111 pM |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC efficacy. Below are representative protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for formazan) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
ADC-treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the ADC for a specified period. Harvest both treated and untreated cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
ADC-treated and untreated control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the ADC for various time points (e.g., 24, 48, 72 hours). Harvest both treated and untreated cells.
-
Fixation: Wash cells with cold PBS and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways affected by ADCs is crucial for interpreting in vitro data.
HER2 Signaling Pathway
Many ADCs target the HER2 receptor, which is overexpressed in several cancers. Activation of HER2 leads to the initiation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Mechanism of Action of Tubulin Inhibitors
A common class of payloads used in ADCs are tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1). These potent cytotoxic agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for an ADC with a tubulin inhibitor payload.
Experimental Workflow for In Vitro ADC Efficacy Assessment
A typical workflow for assessing the in vitro efficacy of a newly synthesized ADC involves a series of sequential and parallel assays.
Caption: A logical workflow for the in vitro efficacy assessment of ADCs.
References
- 1. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N3-PEG16-Hydrazide and Maleimide-PEG Linkers for Protein Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of protein conjugates, influencing the efficiency, stability, and ultimate functionality of the final product. This guide provides an objective, data-driven comparison of two widely used PEGylated linkers: N3-PEG16-Hydrazide and Maleimide-PEG, to aid in the selection of the optimal tool for specific research applications.
This comparison delves into the fundamental differences in their reaction mechanisms, target specificities, and the stability of the resulting conjugates. By presenting quantitative data in structured tables, detailed experimental protocols, and clear visual diagrams of the conjugation workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their bioconjugation strategies.
Mechanism of Action: Distinct Approaches to Protein Modification
The primary distinction between this compound and Maleimide-PEG linkers lies in their target functional groups and the nature of the covalent bond formed.
This compound: This heterobifunctional linker features a hydrazide group and an azide group. The hydrazide moiety specifically reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond.[1] For native proteins, this typically requires the chemical or enzymatic introduction of aldehyde or ketone groups. A common strategy for glycoproteins, such as antibodies, involves the mild oxidation of vicinal diols within the carbohydrate moieties to generate reactive aldehydes.[1] This approach offers a degree of site-specificity, as the glycosylation sites are often located in specific regions of a protein, such as the Fc region of antibodies, away from the antigen-binding sites.[1] The azide group provides an orthogonal handle for subsequent "click chemistry" reactions.
Maleimide-PEG: This linker contains a maleimide group that exhibits high reactivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues.[2][3] The reaction, a Michael addition, proceeds under mild conditions (typically pH 6.5-7.5) and results in the formation of a stable thioether bond. The relatively low abundance of free cysteine residues on the surface of most proteins allows for more controlled and site-specific conjugation compared to targeting more abundant residues like lysines. For proteins lacking accessible free cysteines, genetic engineering can be employed to introduce cysteine residues at specific locations.
Comparative Performance: A Quantitative Look
The choice between these two linkers often depends on the specific requirements of the application, including desired conjugation efficiency, bond stability, and the nature of the target protein.
| Feature | This compound | Maleimide-PEG |
| Target Group | Aldehydes or Ketones | Sulfhydryls (Thiols) |
| Protein Target | Glycoproteins (after oxidation), Proteins with engineered carbonyls | Proteins with Cysteine residues (native or engineered) |
| Resulting Bond | Hydrazone | Thioether |
| Reaction pH | ~4.5-7.4 (hydrazone formation) | 6.5-7.5 |
| Conjugation Efficiency | Can be highly efficient, with some studies reporting a significant increase in antibody coupling compared to other methods. | High, with efficiencies of >80% reported for engineered cysteines. |
| Bond Stability | Hydrazone bonds are generally stable but can be susceptible to hydrolysis, particularly at acidic pH. This can be advantageous for pH-dependent drug release. | Thioether bonds are generally stable. However, the maleimide adduct can undergo a retro-Michael reaction, leading to potential deconjugation in vivo. |
| Homogeneity | Can produce more homogeneous conjugates due to site-specific targeting of glycans. | Can produce homogeneous conjugates, especially with engineered cysteines. Conjugation to native disulfide-reduced antibodies can lead to a mixture of species. |
| Key Advantages | Site-specific conjugation to glycans, preserving protein active sites. The azide handle allows for orthogonal chemistry. | High specificity for cysteines. Fast reaction kinetics under mild conditions. |
| Key Considerations | Requires the presence or generation of carbonyl groups. Hydrazone bond stability is pH-dependent. | Requires accessible cysteine residues. Potential for retro-Michael reaction and deconjugation. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein conjugation. Below are generalized protocols for using this compound and Maleimide-PEG linkers.
Protocol 1: Conjugation of this compound to a Glycoprotein
This protocol involves the oxidation of carbohydrate moieties on a glycoprotein to generate aldehyde groups, followed by conjugation with the hydrazide linker.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium periodate (NaIO₄)
-
Quenching solution (e.g., glycerol)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Desalting column
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare the glycoprotein in the oxidation buffer at a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15-20 mM and incubate for 10-15 minutes.
-
Immediately purify the oxidized glycoprotein using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound in the conjugation buffer.
-
Add the this compound solution to the purified, oxidized glycoprotein. A molar excess of 50-100 fold of the hydrazide linker is typically used.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker.
-
Protocol 2: Conjugation of Maleimide-PEG to a Cysteine-Containing Protein
This protocol describes the direct conjugation of a Maleimide-PEG linker to a protein with accessible cysteine residues.
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0)
-
Maleimide-PEG linker
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is necessary
-
Desalting column
Procedure:
-
Protein Preparation (and Reduction if necessary):
-
Dissolve the protein in a conjugation buffer (e.g., PBS, pH 7.0).
-
If targeting cysteines involved in disulfide bonds, add a reducing agent like TCEP at a 10-20 fold molar excess and incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG linker in a compatible solvent (e.g., DMSO or the conjugation buffer).
-
Add the Maleimide-PEG solution to the protein solution at a 10-20 fold molar excess over the protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove the unreacted Maleimide-PEG linker.
-
Visualizing the Conjugation Workflows
The following diagrams illustrate the experimental workflows for protein conjugation using this compound and Maleimide-PEG linkers.
References
Evaluating the Biocompatibility of N3-PEG16-Hydrazide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the synthesis of bioconjugates, directly impacting the stability, efficacy, and safety of the final product. N3-PEG16-Hydrazide is a bifunctional linker that offers the versatility of azide-alkyne "click" chemistry and hydrazone ligation. This guide provides an objective comparison of the biocompatibility of this compound conjugates with common alternatives, supported by experimental data and detailed protocols.
Comparison of Bioconjugation Linkers
The selection of a linker chemistry influences several key aspects of a bioconjugate's performance. Here, we compare this compound with two common alternatives: DBCO-PEG for copper-free click chemistry and Maleimide-PEG for thiol-specific conjugation.
| Feature | This compound | DBCO-PEG Linkers | Maleimide-PEG Linkers |
| Target Functional Group | Aldehydes or ketones | Azides | Thiols (cysteines) |
| Linkage Formed | Hydrazone | Triazole | Thioether |
| Reaction Conditions | Mild, aqueous (pH 5-7) | Mild, aqueous, copper-free | Mild, aqueous (pH 6.5-7.5) |
| Linkage Stability | Generally stable; can be acid-labile, which is advantageous for drug release in acidic endosomes.[1] | Highly stable. | Thioether bond is highly stable; however, the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation.[2] |
| Biocompatibility Profile | PEG component enhances biocompatibility. Hydrazone linkages are generally well-tolerated. | Considered highly biocompatible due to the absence of a cytotoxic copper catalyst.[3] | Generally biocompatible, but maleimide-based conjugates have been shown to enhance the immunogenicity of the carrier protein in some contexts.[4][5] |
Experimental Data on Biocompatibility
Direct head-to-head comparative studies on the biocompatibility of bioconjugates using these specific linkers are limited in publicly available literature. However, we can infer performance from studies on the individual components and linkage types.
Cytotoxicity
The cytotoxicity of a bioconjugate is a critical measure of its biocompatibility. It is typically assessed using cell-based assays such as the MTT or LDH assay, which measure cell viability and membrane integrity, respectively. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
It is important to note that the cytotoxicity of a bioconjugate is influenced by the payload, the targeting moiety, and the linker. Therefore, direct experimental comparison is crucial for a definitive assessment.
Immunogenicity
The immunogenicity of PEGylated conjugates is another key consideration. While PEG is generally considered to have low immunogenicity, the development of anti-PEG antibodies has been observed in response to some PEGylated therapeutics. These antibodies can lead to accelerated clearance of the conjugate and reduced efficacy.
The choice of linker can also influence the immunogenicity of the final conjugate. For example, studies have shown that maleimide conjugation can significantly enhance the immunogenicity of carrier proteins like KLH. The immunogenic potential of this compound conjugates has not been extensively studied in a comparative context.
Experimental Protocols
To facilitate the direct comparison of this compound conjugates with other alternatives, detailed protocols for key biocompatibility assays are provided below.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the in vitro cytotoxicity of a bioconjugate by measuring its effect on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well microplates
-
Bioconjugate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the bioconjugate in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted bioconjugate solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the bioconjugate concentration and determine the IC50 value.
ELISA for Anti-PEG Antibody Detection
Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples from animals treated with PEGylated bioconjugates.
Materials:
-
High-binding 96-well microplates
-
mPEG-NHS (e.g., mPEG-NHS, 5 kDa) for coating
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum or plasma samples
-
HRP-conjugated anti-species IgG and IgM secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of mPEG-NHS solution (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plate three times with PBST. Add 100 µL of diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated anti-species IgG or IgM secondary antibody (diluted in blocking buffer) to the wells and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Absorbance Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of anti-PEG antibodies in the samples.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating biocompatibility, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for biocompatibility evaluation.
Caption: Comparison of bioconjugation strategies.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N3-PEG16-Hydrazide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of N3-PEG16-Hydrazide is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reagent, drawing from safety data sheets for similar hydrazide-containing compounds. The primary hazards associated with this compound stem from the hydrazide functional group, which is classified as toxic and a potential carcinogen.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2] If significant aerosolization is possible, a respirator may be necessary.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of this compound waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the storage area cool and dry to avoid degradation of the waste.
-
-
Institutional Disposal Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
-
Hazard Summary and Classification
The hazards of this compound are primarily associated with the hydrazide functional group. The following table summarizes the key hazard information based on safety data sheets for related compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | May cause skin irritation or an allergic skin reaction. | P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | May cause serious eye damage. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Carcinogenicity | May cause cancer. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Toxicity | Harmful or toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report the spill to your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling N3-PEG16-Hydrazide
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling N3-PEG16-Hydrazide. It is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and procedural integrity. Given the presence of both a polyethylene glycol (PEG) spacer and a reactive hydrazide functional group, adherence to these guidelines is critical.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE varies based on the specific laboratory operation being performed.
| Laboratory Operation | Risk Level | Minimum Required PPE |
| Pre-weighing and Weighing (Solid) | High | Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher, handled within a chemical fume hood. Protective Clothing: Lab coat with tight cuffs and a chemical-resistant apron. |
| Dissolving and Solution Preparation | Medium | Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work must be conducted within a certified chemical fume hood. Protective Clothing: Lab coat. |
| Conducting Reactions and Monitoring | Medium | Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work must be conducted within a certified chemical fume hood. Protective Clothing: Lab coat. |
| Handling Waste and Decontamination | High | Gloves: Double-gloving with heavy-duty chemical-resistant gloves. Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat. |
| Small Spill Cleanup (<1g) | High | Gloves: Double-gloving with chemical-resistant gloves. Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher. Protective Clothing: Lab coat and disposable shoe covers. |
| Large Spill (>1g) | Severe | Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Pre-Experiment Preparations:
-
Training: All personnel must be trained on the hazards of hydrazine compounds and the specific procedures outlined in this guide.
-
SDS Review: Although a specific SDS is unavailable, review the SDS for similar hydrazide compounds.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible.
-
Work Area Setup: All work must be conducted in a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize traffic.
2. Handling the Compound:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: If the compound is a solid, handle it carefully to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reaction Setup: Ensure all reaction glassware is securely clamped and the setup is properly ventilated within the fume hood.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msesupplies.com [msesupplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
